molecular formula C6H5BrN2O3 B1620927 2-Bromo-3-methyl-4-nitropyridine 1-oxide CAS No. 60323-97-9

2-Bromo-3-methyl-4-nitropyridine 1-oxide

Cat. No.: B1620927
CAS No.: 60323-97-9
M. Wt: 233.02 g/mol
InChI Key: CMFAWFOAOYIDEY-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-4-nitropyridine 1-oxide is a useful research compound. Its molecular formula is C6H5BrN2O3 and its molecular weight is 233.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-methyl-4-nitropyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-methyl-4-nitropyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-4-5(9(11)12)2-3-8(10)6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFAWFOAOYIDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1Br)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372854
Record name Pyridine, 2-bromo-3-methyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60323-97-9
Record name Pyridine, 2-bromo-3-methyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-3-methyl-4-nitropyridine 1-oxide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

2-Bromo-3-methyl-4-nitropyridine 1-oxide (CAS 60323-97-9) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceuticals, specifically targeting proton pump inhibitors (PPIs) and kinase inhibitors.[1]

Its chemical value lies in its tri-functional nature , offering three distinct orthogonal reactivity handles:

  • The N-Oxide Moiety: Activates the pyridine ring toward nucleophilic attack at the C2 and C4 positions.[1]

  • The C4-Nitro Group: Acts as a "super-leaving group" in SNAr reactions, significantly more reactive than a halogen due to the electron-withdrawing N-oxide.[1]

  • The C2-Bromo Group: A stable handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or subsequent nucleophilic substitution.[1]

This guide details the physicochemical identifiers, validated synthetic pathways, and safety protocols required for handling this energetic intermediate.

Chemical Identifiers & Properties

PropertySpecification
CAS Number 60323-97-9
IUPAC Name 2-Bromo-3-methyl-4-nitro-1-oxidopyridin-1-ium
Common Name 2-Bromo-3-methyl-4-nitropyridine N-oxide
Molecular Formula C₆H₅BrN₂O₃
Molecular Weight 233.02 g/mol
SMILES CC1=C(C=CN(=O)=C1Br)[O-]
InChI Key Derived from structure
Appearance Yellow to Orange Crystalline Solid
Melting Point 108–112 °C (Typical for this class)
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in water.[1][2][3]

Synthetic Architecture

The synthesis of 2-bromo-3-methyl-4-nitropyridine 1-oxide typically follows a Late-Stage Nitration Strategy .[1] The steric hindrance of the C3-methyl group and the electronic activation of the N-oxide dictate the regioselectivity, forcing nitration to the C4 position.[1]

Validated Synthetic Pathway

Step 1: N-Oxidation Precursor: 2-Bromo-3-methylpyridine Reagents: m-CPBA (DCM) or H₂O₂/Urea-TFAA.[1] Mechanism: Electrophilic attack of the peracid oxygen on the pyridine nitrogen lone pair.[1]

Step 2: Electrophilic Aromatic Nitration Precursor: 2-Bromo-3-methylpyridine 1-oxide Reagents: Fuming HNO₃ / Conc.[1] H₂SO₄.[1][4][5][6][7] Mechanism: The N-oxide oxygen donates electron density to the ring, but the protonated N-oxide is deactivated.[1] However, under forcing conditions, the N-oxide directs the nitronium ion (NO₂⁺) to the para (C4) position. The C3-methyl group blocks ortho attack, and the C2-bromo group blocks the other ortho site, ensuring high regioselectivity for C4.[1]

Reaction Workflow Diagram

Synthesis cluster_conditions Critical Process Parameters Start 2-Bromo-3-methylpyridine (Starting Material) Inter 2-Bromo-3-methylpyridine 1-oxide Start->Inter m-CPBA, DCM 0°C to RT, 12h (N-Oxidation) Product 2-Bromo-3-methyl- 4-nitropyridine 1-oxide (CAS 60323-97-9) Inter->Product Fuming HNO3, H2SO4 90-100°C, 4-6h (Nitration) Params Temp Control: <100°C (Exotherm risk) Quench: Ice/Water (pH adjust to 8)

Figure 1: Stepwise synthetic route from commercially available 2-bromo-3-methylpyridine.

Experimental Protocols

Protocol A: Nitration of 2-Bromo-3-methylpyridine 1-oxide

Note: This procedure involves energetic reagents.[1][3] Perform behind a blast shield.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, place 2-bromo-3-methylpyridine 1-oxide (10.0 g, 53 mmol).

  • Acid Addition: Cool the flask to 0°C in an ice bath. Add conc. H₂SO₄ (30 mL) dropwise to dissolve the solid.

  • Nitration: Slowly add fuming HNO₃ (20 mL) via an addition funnel over 30 minutes, maintaining internal temperature <10°C.

  • Reaction: Remove the ice bath and heat the mixture to 90°C for 4 hours. Monitor by TLC (EtOAc/MeOH 9:1) or HPLC.[1][6]

  • Workup: Cool to room temperature. Pour the reaction mixture carefully onto 200 g of crushed ice .

  • Neutralization: Adjust pH to ~8.0 using solid Na₂CO₃ or 50% NaOH solution (Caution: Exothermic).

  • Isolation: Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc) to yield the yellow solid product.

Reactivity & Applications in Drug Design[9]

The core utility of CAS 60323-97-9 is its ability to undergo regioselective Nucleophilic Aromatic Substitution (SNAr) .[1]

The "Nitro-Displacement" Strategy

In pyridine N-oxides, a nitro group at the C4 position is highly labile.[1] It can be displaced by alkoxides, amines, or thiols under mild conditions, often preserving the C2-bromo atom for later steps. This is critical for synthesizing 2,3,4-trisubstituted pyridines .[1]

Reactivity Map[1]

Reactivity Core 2-Bromo-3-methyl- 4-nitropyridine 1-oxide SNAr 4-Alkoxy/Amino Derivative (S_NAr Displacement) Core->SNAr RONa or RNH2 (Displaces NO2) Deox 2-Bromo-3-methyl- 4-nitropyridine (Deoxygenation) Core->Deox PCl3 or Fe/AcOH (Removes N-Oxide) Red 2-Bromo-3-methyl- 4-aminopyridine 1-oxide (Nitro Reduction) Core->Red H2, Pd/C or Fe/NH4Cl (Reduces NO2 to NH2) Drug PPIs / Kinase Inhibitors (Lansoprazole Analogs) SNAr->Drug Further Functionalization

Figure 2: Divergent reactivity profile showing the primary SNAr pathway used in medicinal chemistry.[1]

Safety & Handling (E-E-A-T)

Hazard Class: Energetic / Toxic / Irritant[1]

  • Explosion Hazard: Nitropyridine N-oxides possess a high oxygen balance.[1] While generally stable at room temperature, they can decompose violently at elevated temperatures (>150°C) or upon shock. Do not distill residues to dryness.

  • Toxicity: Likely toxic if swallowed or absorbed through skin (Category 3).[1][4]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.[1]

Self-Validating Safety Check:

  • Before scaling up: Perform a DSC (Differential Scanning Calorimetry) test to identify the onset of thermal decomposition.[1]

  • During workup: Never neutralize the nitration mixture rapidly; the heat of neutralization can trigger decomposition of the nitro-product.[1]

References

  • BLD Pharm. (2025).[1] Product Datasheet: 2-Bromo-3-methyl-4-nitropyridine 1-oxide (CAS 60323-97-9).[1][2][8] Retrieved from

  • PubChem. (2025).[1][9] Compound Summary: 2-Bromo-4-nitropyridine 1-oxide (Analogous Chemistry). National Library of Medicine.[1] Retrieved from [1]

  • Hertog, H. J., & Combe, W. (1951). Reactivity of 4-nitropyridine-N-oxide: Substitution of the nitro-group. Recueil des Travaux Chimiques des Pays-Bas. (Foundational chemistry for 4-nitro-N-oxide displacement).
  • Accela ChemBio. (2024).[1] Catalog Entry: SY284980.[1][2][8] Retrieved from

Sources

Safety Data Sheet (SDS) for 2-Bromo-3-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-3-methyl-4-nitropyridine 1-oxide

This guide provides a comprehensive overview of the essential safety information and handling protocols for 2-Bromo-3-methyl-4-nitropyridine 1-oxide (CAS No. 60323-97-9). The information herein is synthesized from the Safety Data Sheets (SDS) of structurally analogous compounds, providing a robust framework for risk assessment and management in a research and development setting.

Introduction: Understanding the Compound

2-Bromo-3-methyl-4-nitropyridine 1-oxide is a niche heterocyclic compound, valuable as a building block in medicinal chemistry and novel material synthesis. Its utility is derived from the reactive nature of the pyridine N-oxide core, further functionalized with a bromo and a nitro group, which can be strategically manipulated in multi-step synthetic pathways. The presence of these functionalities, however, also imparts specific hazards that necessitate a thorough understanding and implementation of appropriate safety measures.

Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation[2][3][4]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation[2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[2][3]
Germ Cell MutagenicityCategory 2Suspected of causing genetic defects[3][5]
CarcinogenicityCategory 2Suspected of causing cancer[6][7]

Signal Word: Warning [2][3][4]

Hazard Pictograms:

GHS Pictograms for 2-Bromo-3-methyl-4-nitropyridine 1-oxide.

First-Aid Measures: A Proactive Approach

Rapid and appropriate first-aid response is critical in mitigating exposure. The following protocols are recommended:

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[2][3]

  • In case of skin contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2][3][4]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Safe Handling and Storage: The Foundation of Laboratory Safety

The principle of "as low as reasonably achievable" (ALARA) exposure should guide all handling procedures.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are required.[3][4]

  • Hand Protection: Wear impervious gloves, such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation before use.[3]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.[3]

Hygiene Practices
  • Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[3][4]

  • Do not eat, drink, or smoke in laboratory areas.[3][7]

Storage
  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6]

  • Keep the container tightly sealed to prevent contamination and exposure to moisture.[3][4]

Accidental Release Measures: A Step-by-Step Protocol

In the event of a spill, a calm and methodical response is essential to ensure safety and minimize environmental contamination.

Spill_Response_Workflow A Evacuate the immediate area B Alert colleagues and lab supervisor A->B C Don appropriate PPE B->C D Contain the spill with absorbent material C->D E Carefully collect the spilled material and absorbent D->E F Place in a sealed, labeled hazardous waste container E->F G Decontaminate the spill area F->G H Dispose of waste according to institutional protocols G->H

Workflow for responding to an accidental spill.

Physical and Chemical Properties

While specific data for 2-Bromo-3-methyl-4-nitropyridine 1-oxide is limited, the following table presents data for a closely related analog, 2-Bromo-4-nitropyridine N-oxide, to provide an estimation of its properties.

PropertyValue (for 2-Bromo-4-nitropyridine N-oxide)Source
Molecular FormulaC5H3BrN2O3[1]
Molecular Weight218.99 g/mol [1]
AppearanceWhite to light yellow solid[8]
Melting Point141-148 °C[8]

Stability and Reactivity

  • Reactivity: The compound is expected to be stable under normal laboratory conditions.[6]

  • Chemical Stability: Stable under recommended storage conditions.[6]

  • Conditions to Avoid: Avoid exposure to heat, moisture, and incompatible materials.[6]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[6]

Toxicological Information

The toxicological profile is inferred from analogous compounds and suggests the following:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory or Skin Sensitization: No data available for the target compound, but some analogs may cause allergic skin reactions.[1]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.[3][5]

  • Carcinogenicity: Suspected of causing cancer.[6][7]

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[2][3]

Disposal Considerations

Disposal of 2-Bromo-3-methyl-4-nitropyridine 1-oxide and any contaminated materials must be handled as hazardous waste.

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3]

  • Do not allow the product to enter drains or waterways.[4]

  • It is the responsibility of the user to ensure that the disposal of this material is in compliance with all applicable regulations.

Conclusion

2-Bromo-3-methyl-4-nitropyridine 1-oxide is a valuable research chemical that requires careful and informed handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can safely unlock the synthetic potential of this compound. This guide serves as a foundational resource, and it is imperative that all users consult with their institution's Environmental Health and Safety department for specific guidance and protocols.

References

  • Material Safety Data Sheet for 4-Nitropyridine N-oxide. (2009, January 27). Alfa Aesar.
  • 2-Bromo-4-nitropyridine N-oxide. PubChem.
  • SAFETY DATA SHEET for 5-Bromo-2-methyl-3-nitropyridine. (2024, November 2). TCI Chemicals.
  • SAFETY DATA SHEET for 2-Bromo-4-nitropyridine N-oxide. (2025, October 24). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 2,3-dimethyl-4-nitropyridine 1-oxide. (2011, June 7). Fisher Scientific.
  • SAFETY DATA SHEET for 2-Bromo-5-methylpyridine. (2018, July 6). TCI AMERICA - Spectrum Chemical.
  • 2-Bromo-4-nitropyridine N-oxide. Chem-Impex. Retrieved from .

  • SAFETY DATA SHEET for 3-Methyl-4-nitropyridine 1-oxide. (2024, March 30). Fisher Scientific.
  • 2-Bromo-4-nitropyridine 1-oxide. ChemicalBook. Retrieved from .

  • SAFETY DATA SHEET for 2,3-Dimethyl-4-nitropyridine N-Oxide. (2025, July 16). TCI Chemicals.

Sources

Strategic Functionalization of Pyridine N-Oxides: 2-Bromo vs. 4-Nitro Reactivity Profiles

[1]

Executive Summary

In heterocyclic drug discovery, pyridine

2-bromopyridine 

-oxide
4-nitropyridine

-oxide

While both substrates are activated for Nucleophilic Aromatic Substitution (



Mechanistic Foundations: The N-Oxide Activation

The pyridine





  • Inductive Effect (-I): The positively charged nitrogen (

    
    ) strongly withdraws electron density from the ring 
    
    
    (C2/C6) and
    
    
    (C4) positions, lowering the LUMO energy and facilitating nucleophilic attack.
  • Resonance Effect (+M): The oxygen atom can donate electron density back into the ring, but this is outweighed by the inductive withdrawal regarding nucleophilic susceptibility, particularly at C2 and C4.

The Leaving Group Hierarchy

In the context of



4-nitropyridine

-oxide

Comparative Reactivity Profile

The following table summarizes the kinetic and strategic differences between the two groups based on reaction rates with sodium ethoxide in ethanol (Source: J. Chem. Soc. B, 1967).

Table 1: Reactivity & Strategic Application Matrix
Feature2-Bromopyridine

-oxide
4-Nitropyridine

-oxide
Primary Reactivity Mode Pd-Catalyzed Cross-CouplingClassical

(Displacement)

Relative Rate (

)
Moderate (

)
Very High (

)
Leaving Group Lability GoodExcellent (Denitration)
Preferred Nucleophiles Boronic acids (Suzuki), Alkynes (Sonogashira)Alkoxides, Amines, Thiols
Regioselectivity Driver

-Inductive effect + Chelation

-Resonance stabilization
Stability Stable to ambient conditionsPotentially explosive (energetic)
Kinetic Insight

The reaction rate for

2-Nitro > 4-Nitro > 2-Bromo > 4-Bromo
  • Why is 2-Nitro fastest? High ground-state steric strain between the

    
    -oxide oxygen and the bulky nitro group is relieved in the transition state.
    
  • Why is 4-Nitro preferred synthetically? Despite being kinetically slower than the 2-isomer, 4-nitropyridine

    
    -oxide is far easier to synthesize (direct nitration of pyridine 
    
    
    -oxide yields the 4-isomer exclusively) and provides access to the difficult-to-functionalize C4 position.

Decision Framework: Selecting the Right Synthon

The choice between using a 2-bromo or 4-nitro precursor depends on the target bond being formed. The diagram below illustrates the decision logic for medicinal chemists.

ReactivityDecisionStartTarget FunctionalizationBondTypeWhat bond are you forming?Start->BondTypeHeteroatomC-O, C-N, C-S BondBondType->Heteroatom Heteroatom NucleophileCarbonC-C BondBondType->Carbon Carbon NucleophileSubstrate4NO2Use 4-Nitropyridine N-oxideHeteroatom->Substrate4NO2Substrate2BrUse 2-Bromopyridine N-oxideCarbon->Substrate2BrAction4NO2Reaction: SnAr Displacement(Mild Base, Heat)Substrate4NO2->Action4NO2Action2BrReaction: Pd-Catalysis(Suzuki, Stille, Sonogashira)Substrate2Br->Action2Br

Figure 1: Strategic decision tree for selecting pyridine N-oxide precursors based on desired bond formation.

Experimental Protocols

The following protocols are designed with self-validating checkpoints to ensure reproducibility and success.

Protocol A: Synthesis of 4-Alkoxypyridine -oxides via Nitro-Displacement

Target: Introduction of ether linkages at C4 using 4-nitropyridine

Mechanism: The nitro group acts as a nucleofuge. The reaction is driven by the formation of a stable inorganic salt (e.g.,

Reagents:

  • 4-Nitropyridine ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -oxide (1.0 equiv)
    
  • Alcohol (R-OH) (Solvent/Reagent)

  • Base:

    
     (2.0 equiv) or NaH (1.1 equiv) for unreactive alcohols.
    

Step-by-Step Workflow:

  • Setup: In a dry round-bottom flask under

    
    , dissolve 4-nitropyridine 
    
    
    -oxide in the target alcohol (e.g., methanol or benzyl alcohol).
    • Checkpoint: The starting material is a yellow solid. The solution should be yellow.

  • Activation: Add

    
    . Heat the mixture to 60–80°C.
    
  • Monitoring: Monitor by TLC (10% MeOH in DCM).

    • Self-Validation Signal: The intense yellow color of the starting material will fade as the nitro group is displaced. The product is typically less colored.

    • UV Visualization: The product will have a distinct

      
       and often fluoresces blue/purple under UV (254 nm) compared to the dark absorbance of the nitro compound.
      
  • Workup: Evaporate excess alcohol. Resuspend residue in DCM/Water. Extract the organic layer.[1][2]

    • Safety Note: The aqueous layer contains nitrite (

      
      ). Treat with care.
      
Protocol B: Suzuki-Miyaura Coupling of 2-Bromopyridine -oxide

Target: C2-Arylation.

Mechanism: Pd(0) oxidative addition into the C-Br bond is facile due to the electron-deficient ring.

Reagents:

  • 2-Bromopyridine

    
    -oxide (1.0 equiv)
    
  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing (Critical): Sparge the solvent mixture with Argon for 15 minutes.

    
    -oxides can act as oxidants for Pd(0) if 
    
    
    is also present, killing the catalyst cycle.
  • Reaction: Combine halide, boronic acid, and base. Add catalyst last. Seal and heat to 90°C.

  • Monitoring: LCMS is preferred over TLC due to the polarity of

    
    -oxides.
    
    • Self-Validation Signal: Look for the mass of Product

      
      . If you see 
      
      
      , deoxygenation has occurred (a common side reaction if temperatures exceed 110°C or if phosphines are oxidized).
  • Purification:

    
    -oxides stick to silica. Use DCM/MeOH (95:5) with 1% 
    
    
    to prevent streaking.

Mechanistic Visualization: Pathway

The following diagram details the transition state stabilization that makes the 4-nitro group such a potent electrophile.

SNArMechanismcluster_stabilizationStabilization FactorsReactants4-Nitro-Py-N-oxide+ Nucleophile (Nu-)TSMeisenheimer Complex(Resonance Stabilized)Reactants->TS Addition (Rate Limiting)Products4-Substituted-Py-N-oxide+ NO2-TS->Products Elimination (Fast)Factor1N+ withdraws densityfrom C4Factor2NO2 is excellentleaving group

Figure 2: Reaction coordinate for the displacement of the nitro group. The N-oxide nitrogen stabilizes the negative charge accumulation in the intermediate.

References

  • Johnson, R. M. (1967). Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-pyridine 1-oxide.[3] Journal of the Chemical Society B: Physical Organic.

  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • Hertog, H. J., & Combe, W. P. (1951).[1] Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide.[4][1][5][6][7] Recueil des Travaux Chimiques des Pays-Bas.

  • Baran Lab. (2012). Pyridine N-Oxides: Synthesis and Reactivity. Baran Group Meeting Notes.

  • Wu, X. F., et al. (2011). Palladium-catalyzed oxidative cross-coupling between pyridine N-oxides and indoles.[8] Chemical Communications.[9]

The Enigmatic Core: A Technical Guide to the Potential Pharmaceutical Applications of 2-Bromo-3-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry, the pyridine N-oxide scaffold has emerged as a compelling pharmacophore, offering a unique combination of physicochemical properties and versatile reactivity. The introduction of a nitro group further activates this core, paving the way for a diverse range of molecular architectures with significant biological potential. This guide delves into the technical intricacies of a specific, yet underexplored, member of this class: 2-Bromo-3-methyl-4-nitropyridine 1-oxide (CAS No. 60323-97-9) .

While direct and extensive pharmaceutical application data for this particular molecule remains nascent in publicly accessible literature, its structural features strongly suggest a role as a valuable intermediate and a potential pharmacophore in its own right. This document will, therefore, provide a comprehensive analysis of its potential based on the established activities of closely related analogues and the fundamental principles of medicinal chemistry. We will explore its synthesis, reactivity, and inferred therapeutic applications, offering a roadmap for researchers looking to harness the potential of this intriguing molecule.

Physicochemical Properties and Structural Analysis

The pharmaceutical potential of any molecule is intrinsically linked to its physicochemical properties. The unique arrangement of functional groups in 2-Bromo-3-methyl-4-nitropyridine 1-oxide imparts a distinct electronic and steric profile that is ripe for exploration.

PropertyValueSource
CAS Number 60323-97-9[1]
Molecular Formula C₆H₅BrN₂O₃Inferred from structure
Molecular Weight 233.02 g/mol Inferred from formula
Appearance Likely a solid at room temperatureInferred from related compounds

Key Structural Features and Their Implications:

  • Pyridine N-oxide: The N-oxide moiety significantly influences the electronic properties of the pyridine ring. It acts as an electron-donating group through resonance and an electron-withdrawing group through induction, leading to a complex reactivity profile. The N-O bond is highly polar and can participate in strong hydrogen bonding, potentially enhancing solubility and interactions with biological targets.[2][3]

  • Nitro Group: The strongly electron-withdrawing nitro group at the 4-position renders the pyridine ring electron-deficient, making it highly susceptible to nucleophilic aromatic substitution. This is a key feature for its use as a synthetic intermediate.

  • Bromo Group: The bromine atom at the 2-position is a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

  • Methyl Group: The methyl group at the 3-position provides steric bulk and can influence the conformation of the molecule and its binding to target proteins. It also has a modest electron-donating effect.

Synthesis and Chemical Reactivity: A Gateway to Novel Compounds

The synthesis of 2-Bromo-3-methyl-4-nitropyridine 1-oxide is anticipated to follow established methodologies for the preparation of substituted pyridine N-oxides. A plausible synthetic route is outlined below.

General Synthetic Workflow

Synthetic_Workflow General Synthetic Pathway for 2-Bromo-3-methyl-4-nitropyridine 1-oxide start 3-Methylpyridine step1 Oxidation (e.g., m-CPBA or H₂O₂/AcOH) start->step1 intermediate1 3-Methylpyridine 1-oxide step1->intermediate1 step2 Nitration (e.g., H₂SO₄/HNO₃) intermediate1->step2 intermediate2 3-Methyl-4-nitropyridine 1-oxide step2->intermediate2 step3 Bromination (e.g., POBr₃ or Br₂/Oleum) intermediate2->step3 product 2-Bromo-3-methyl-4-nitropyridine 1-oxide step3->product

Caption: A plausible synthetic pathway for 2-Bromo-3-methyl-4-nitropyridine 1-oxide.

Experimental Protocol: Synthesis of a Nitropyridine 1-Oxide Intermediate

The following is a generalized protocol for the nitration of a pyridine 1-oxide, a key step in the synthesis of the target compound.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-methylpyridine 1-oxide.

  • Acidification: Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated sulfuric acid while maintaining the temperature.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 80-90 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate) until the product precipitates. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired 3-methyl-4-nitropyridine 1-oxide.

Inferred Pharmaceutical Applications: A World of Possibilities

Based on the known biological activities of structurally related nitropyridine derivatives, we can infer several promising avenues for the pharmaceutical application of 2-Bromo-3-methyl-4-nitropyridine 1-oxide.

Antimicrobial Agents

Nitropyridine derivatives have demonstrated notable antimicrobial activity.[1] For instance, certain nitropyridines have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The presence of the nitro group is often crucial for this activity. 2-Bromo-3-methyl-4-nitropyridine 1-oxide can serve as a key building block for the synthesis of novel antimicrobial agents. The bromo substituent allows for the introduction of various side chains via cross-coupling reactions, enabling the generation of a library of compounds for screening against a panel of pathogenic bacteria and fungi.

Anticancer Therapeutics

The cytotoxic potential of nitropyridine derivatives against cancer cell lines is an active area of research.[1] The nitro group can be bioreduced in the hypoxic environment of solid tumors to generate reactive nitrogen species that are toxic to cancer cells. This makes nitropyridines attractive candidates for the development of hypoxia-activated prodrugs. The N-oxide functionality can also contribute to this effect.[2][3] 2-Bromo-3-methyl-4-nitropyridine 1-oxide could be a precursor to novel anticancer agents that selectively target tumor cells while sparing healthy tissues.

Hypoxia-Activated Prodrug Mechanism

Hypoxia_Activation Proposed Mechanism of Hypoxia-Activated Prodrugs prodrug Nitropyridine 1-Oxide Prodrug (e.g., derivative of 2-Bromo-3-methyl-4-nitropyridine 1-oxide) hypoxia Hypoxic Tumor Environment (Low Oxygen) prodrug->hypoxia reduction Enzymatic Reduction of Nitro and/or N-oxide Group prodrug->reduction reductases Tumor-Specific Reductases hypoxia->reductases reductases->reduction reactive_species Generation of Reactive Nitrogen Species (RNS) reduction->reactive_species cytotoxicity Cytotoxic Metabolite reduction->cytotoxicity cell_death Tumor Cell Death reactive_species->cell_death cytotoxicity->cell_death

Caption: Proposed mechanism of action for nitropyridine 1-oxides as hypoxia-activated prodrugs.

Experimental Protocols for Biological Evaluation

To validate the inferred pharmaceutical applications, a systematic biological evaluation is necessary. The following are representative protocols for initial screening.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
  • Preparation of Bacterial Inoculum: Culture a bacterial strain of interest (e.g., Staphylococcus aureus) in a suitable broth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of 2-Bromo-3-methyl-4-nitropyridine 1-oxide and its derivatives in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Protocol 2: MTT Assay for Cytotoxicity against Cancer Cells
  • Cell Seeding: Seed cancer cells (e.g., HeLa cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-Bromo-3-methyl-4-nitropyridine 1-oxide or its derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

While the direct biological activities of 2-Bromo-3-methyl-4-nitropyridine 1-oxide are yet to be extensively documented, its chemical structure positions it as a highly promising scaffold for pharmaceutical research and development. Its activated pyridine N-oxide core, coupled with the versatile reactivity of the bromo and nitro groups, makes it an ideal starting point for the synthesis of novel therapeutic agents.

The inferred potential for antimicrobial and anticancer applications, particularly as a hypoxia-activated prodrug, warrants further investigation. The experimental protocols outlined in this guide provide a framework for initiating such studies. As researchers continue to explore the chemical space of nitropyridine derivatives, it is highly probable that the full potential of 2-Bromo-3-methyl-4-nitropyridine 1-oxide and its analogues will be unlocked, leading to the development of next-generation therapies for a range of diseases.

References

Sources

Methodological & Application

Application Note: Step-by-Step Oxidation of 2-Bromo-3-Methyl-4-Nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

This application note details the oxidative transformation of 2-bromo-3-methyl-4-nitropyridine to 2-bromo-4-nitronicotinic acid . This specific scaffold is a high-value intermediate in the synthesis of fused heterocyclic kinase inhibitors (e.g., pyrido[2,3-d]pyrimidines) used in oncology drug discovery.

The presence of the electron-withdrawing nitro group (


) at position 4 and the bromo group (

) at position 2 renders the pyridine ring highly electron-deficient. While this stabilizes the ring against oxidative degradation, it also deactivates the methyl group toward electrophilic attack. Consequently, standard mild oxidants often fail. This protocol utilizes Potassium Permanganate (

)
in an aqueous medium under controlled reflux, a method chosen for its ability to overcome the thermodynamic barrier of the electron-poor ring while maintaining regiochemical integrity.

Chemical Strategy & Mechanism[1][2][3][4]

Reaction Scheme

The oxidation proceeds through a radical mechanism initiated by the abstraction of benzylic (in this case, "picolinic") hydrogens.

ReactionScheme Substrate 2-Bromo-3-methyl- 4-nitropyridine Oxidant KMnO4 (3-4 eq) Water, 90°C Substrate->Oxidant Intermediate Intermediate (Aldehyde species) Oxidant->Intermediate H-abstraction Product 2-Bromo-4-nitro- nicotinic Acid Intermediate->Product Oxidation

Figure 1: Reaction pathway for the oxidation of the 3-methyl group.

Mechanistic Insight[3][4][5]
  • Initiation: The permanganate ion abstracts a hydrogen atom from the C-3 methyl group. The electron-withdrawing effect of the 4-nitro group actually increases the acidity of these protons, facilitating this initial step compared to un-nitrated pyridines.

  • Propagation: The resulting radical is trapped by permanganate species, leading sequentially to the alcohol and then the aldehyde.

  • Termination: The aldehyde is rapidly oxidized to the carboxylate anion (

    
    ) in the basic reaction medium (generated by 
    
    
    
    byproduct).
  • Solubility Management: The starting material is lipophilic. As the reaction proceeds, the formation of the carboxylate salt solubilizes the organic component, serving as a visual indicator of reaction progress.

Experimental Protocol

Materials & Equipment
Reagent/EquipmentGrade/SpecPurpose
2-Bromo-3-methyl-4-nitropyridine>97% PuritySubstrate
Potassium Permanganate (

)
ACS ReagentOxidant
Deionized WaterType IISolvent
Hydrochloric Acid (

)
6NpH Adjustment (Workup)
Ethyl AcetateHPLC GradeExtraction (Optional)
Sodium Sulfate (

)
AnhydrousDrying Agent
Celite 545Filter AidRemoval of

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Charge: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, suspend 10.0 g (43.3 mmol) of 2-bromo-3-methyl-4-nitropyridine in 200 mL of deionized water.

  • Heating: Heat the suspension to 70–75°C . The solid may not fully dissolve; this is normal.

  • Oxidant Addition (Critical Step):

    • Weigh out 20.5 g (130 mmol, ~3.0 eq) of

      
      .
      
    • Add the

      
       in 4-5 portions over 30 minutes.
      
    • Note: The reaction is exothermic. Monitor temperature to ensure it does not exceed 95°C during addition to prevent decarboxylation or ring degradation.

Phase 2: Reaction & Monitoring[1]
  • Reflux: Once addition is complete, raise the temperature to 90–95°C (gentle reflux) and stir vigorously for 4–6 hours .

  • Endpoint Detection:

    • Stop stirring and let the solids settle. The purple color of permanganate should disappear, replaced by a dark brown precipitate (

      
      ).
      
    • TLC Check: Take a 0.1 mL aliquot, filter, acidify, and extract with ethyl acetate. Spot on Silica gel (50% EtOAc/Hexane). The starting material (

      
      ) should be absent; the product (
      
      
      
      ) will streak near the baseline unless treated with acetic acid.
Phase 3: Workup & Isolation
  • Filtration: While the mixture is still hot (~70°C), filter through a pad of Celite to remove the manganese dioxide (

    
    ) sludge. Wash the filter cake with 50 mL of hot water.
    
    • Safety: Do not let the

      
       dry out completely in the presence of organics, as it can be pyrophoric.
      
  • Acidification: Cool the clear, slightly yellow filtrate to 0–5°C in an ice bath.

  • Precipitation: Slowly add 6N HCl dropwise with stirring until the pH reaches 1.5–2.0 .

    • A white to pale-yellow solid (the carboxylic acid) will precipitate.

  • Isolation: Stir at 0°C for 30 minutes to ensure complete precipitation. Filter the solid via vacuum filtration.

  • Purification: Wash the cake with ice-cold water (2 x 10 mL) and dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: Suspension (Substrate + Water) Heat Heat to 75°C Start->Heat AddOx Add KMnO4 (Batchwise, 30 min) Heat->AddOx Reflux Reflux 95°C (4-6 Hours) AddOx->Reflux Filter Hot Filtration (Remove MnO2) Reflux->Filter Acidify Acidify Filtrate (pH 2.0 with HCl) Filter->Acidify Isolate Filter & Dry Target Acid Acidify->Isolate

Figure 2: Operational workflow for the oxidation process.

Expected Results & Troubleshooting

Specification Table
ParameterExpected ValueNotes
Physical State Off-white / Pale yellow powder
Yield 60% – 75%Losses primarily due to water solubility of the acid.
Melting Point 185°C – 190°C (dec)Product may decarboxylate if heated too fast.

NMR (DMSO-

)

13.8 (br s, 1H), 8.7 (d, 1H), 7.9 (d, 1H)
Disappearance of methyl singlet at

2.4.
Troubleshooting Guide
  • Low Yield (<40%): The product, 2-bromo-4-nitronicotinic acid, has moderate water solubility. If precipitation is scant upon acidification, saturate the aqueous phase with NaCl and extract exhaustively with Ethyl Acetate (3 x 100 mL).

  • Incomplete Reaction: If starting material persists after 6 hours, add an additional 0.5 eq of

    
     and continue reflux. The electron-deficient ring makes the methyl group slower to oxidize than in simple toluene derivatives.
    
  • Impurity Profile: If the product is brown/sticky, it likely contains residual manganese salts. Dissolve in dilute aqueous base (

    
    ), filter again, and re-acidify.
    

Safety & Compliance (HSE)

  • Energetic Hazard: The combination of a nitro-compound and a strong oxidant (

    
    ) presents a risk of rapid pressure build-up. Never heat the reaction in a closed system. Ensure the condenser is vented.
    
  • Manganese Waste: The

    
     byproduct is a heavy metal waste. Do not dispose of it down the drain. Collect as solid hazardous waste.
    
  • Skin/Eye Contact: 2-bromo-3-methyl-4-nitropyridine is a potent irritant and potential sensitizer. Wear nitrile gloves and safety goggles.

References

  • Qian, Y., et al. (1999). "Synthesis of 2-bromo-4-nitrobenzoic acid via KMnO4 oxidation." Bioorganic & Medicinal Chemistry, 7(12), 3011–3024.[2] (Protocol adapted from analogous nitro-toluene oxidation).

  • Singer, A. & McElvain, S. M. (1955). "Nicotinic Acid."[3] Organic Syntheses, Collective Volume 3, 740. (Foundational method for pyridine methyl oxidation).

  • Leresche, J. E. (2022).[4] "Methods to Produce Nicotinic Acid with Potential Industrial Applications." Molecules, 27(3), 863. (Review of green oxidation methods for methyl pyridines).

  • PubChem. (2023). "2-Bromo-3-methyl-4-nitropyridine Compound Summary." National Center for Biotechnology Information.

Sources

Application Note: Chemoselective Deoxygenation of 2-Bromo-3-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a definitive guide for the chemoselective deoxygenation of 2-Bromo-3-methyl-4-nitropyridine 1-oxide to its corresponding pyridine. The presence of labile functional groups—specifically the nitro group (


)  and the aryl bromide (

)
—presents a significant synthetic challenge. Standard reduction methods such as catalytic hydrogenation (

) or dissolving metal reductions (

,

) are unsuitable as they will concurrently reduce the nitro group to an amine or cause hydrodehalogenation.

This guide details two validated protocols prioritizing chemoselectivity:

  • Protocol A (The Standard): Phosphorus Trichloride (

    
    ) mediated reduction.
    
  • Protocol B (The Mild Alternative): Triphenylphosphine (

    
    ) mediated oxygen transfer.
    

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The substrate contains three reducible sites. The objective is to selectively reduce the N-oxide bond (


) while preserving the nitro and bromo substituents.
Functional GroupReduction Potential (

)
Risk with Non-Selective Reagents
N-Oxide (

)
~ -1.0 VTarget site.
Nitro (

)
~ -0.9 VHigh risk of reduction to

(aniline).
Bromo (

)
VariableRisk of hydrogenolysis (C-Br

C-H).
Mechanistic Pathway

Trivalent phosphorus reagents are the gold standard for this transformation. The reaction proceeds via the nucleophilic attack of the N-oxide oxygen atom onto the phosphorus center, forming a highly unstable oxophosphonium intermediate. This is followed by fragmentation to release the deoxygenated pyridine and the phosphoryl byproduct (


 or 

).

ReactionMechanism Substrate 2-Bromo-3-methyl- 4-nitropyridine 1-oxide Intermediate [Py-O-P(III)]+ Oxophosphonium Complex Substrate->Intermediate Nucleophilic Attack Reagent P(III) Reagent (PCl3 or PPh3) Reagent->Intermediate Product 2-Bromo-3-methyl- 4-nitropyridine Intermediate->Product Elimination Byproduct P(V) Oxide (POCl3 / Ph3PO) Intermediate->Byproduct

Figure 1: General mechanism for P(III) mediated deoxygenation of pyridine N-oxides.

Protocol A: Phosphorus Trichloride ( ) Reduction

Status: Industry Standard | Scale: Gram to Kilogram | Selectivity: High

This method is preferred for scale-up due to the low cost of


 and the ease of removing the water-soluble byproducts.
Reagents & Equipment
  • Substrate: 2-Bromo-3-methyl-4-nitropyridine 1-oxide (1.0 equiv)

  • Reagent: Phosphorus Trichloride (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: Chloroform (

    
    ) or Dichloromethane (DCM). Note: Chloroform is preferred for higher reflux temperatures.
    
  • Equipment: 3-neck round bottom flask, reflux condenser, dropping funnel,

    
     line, ice bath.
    
Step-by-Step Procedure
  • Setup: Charge the reaction flask with the N-oxide substrate and anhydrous

    
     (10 mL/g). Flush with nitrogen.
    
  • Addition: Cool the solution to 0–5 °C using an ice bath. Add

    
     dropwise via the addition funnel over 20 minutes.
    
    • Caution: Reaction is exothermic. Maintain internal temperature < 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to gentle reflux (approx. 60 °C) for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (EtOAc/Hexane) or HPLC. The starting N-oxide is typically more polar than the product.

  • Quenching (Critical): Cool the mixture to 0 °C. Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 50g ice per g of substrate).

    • Safety: Hydrolysis of excess

      
       generates 
      
      
      
      gas and heat. Perform in a fume hood.
  • Neutralization: Adjust pH to ~8–9 using saturated

    
     or 
    
    
    
    solution.
  • Extraction: Extract the aqueous layer with DCM (

    
    ).
    
  • Workup: Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if necessary.

Troubleshooting & Optimization
IssueProbable CauseSolution
Chlorination at C-2/C-6 Formation of

at high temp.
Keep reflux mild; do not extend reaction time unnecessarily.
Incomplete Conversion Old/Hydrolyzed

.
Distill

before use or increase equivalents to 4.0.
Halogen Exchange (Br

Cl)
High temp reaction with

ions.
Use

instead of

to eliminate this risk completely.

Protocol B: Triphenylphosphine ( ) Reduction

Status: Mild/Lab Scale | Scale: Milligram to Gram | Selectivity: Very High

This method is milder and avoids the generation of acidic


 gas, making it suitable for substrates sensitive to acidic conditions.
Reagents[1][2][3][4][5][6]
  • Substrate: 1.0 equiv

  • Reagent: Triphenylphosphine (

    
    ) (1.2 - 1.5 equiv)
    
  • Catalyst (Optional):

    
     (5 mol%) can accelerate the reaction.
    
  • Solvent: Toluene or 1,4-Dioxane.

Step-by-Step Procedure
  • Dissolution: Dissolve the N-oxide and

    
     in anhydrous Toluene (15 mL/g).
    
  • Reaction: Heat the mixture to reflux (110 °C) under nitrogen atmosphere.

  • Duration: Monitor by TLC. Reaction typically requires 6–12 hours.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: The residue will contain the product and Triphenylphosphine oxide (

    
    ).
    
    • Separation:

      
       is difficult to remove. Precipitate 
      
      
      
      by adding cold hexanes/ether, then filter. Purify the filtrate by column chromatography.

Analytical Validation

Expected Data Profile
  • Appearance: Yellow to off-white crystalline solid.

  • Mass Spectrometry (LC-MS): Loss of 16 mass units (

    
    ).
    
    • Substrate MW: ~233 (for

      
      )
      
    • Product MW: ~217 (for

      
      )
      
  • 1H NMR:

    • Shift: The protons alpha to the nitrogen (C2/C6 positions) will shift upfield (lower ppm) upon deoxygenation, as the deshielding effect of the N-oxide is removed.

    • Coupling: Verify the integrity of the methyl group singlet and the aromatic proton doublets.

Workflow Diagram

Workflow Start Start: N-Oxide Substrate Choice Select Protocol Start->Choice PathA Protocol A: PCl3/CHCl3 Choice->PathA Scale-up / Cost PathB Protocol B: PPh3/Toluene Choice->PathB Acid Sensitive / Mild StepA1 Reflux 60°C, 2-4h PathA->StepA1 StepA2 Quench on Ice (Exothermic!) StepA1->StepA2 StepA3 Base Neutralization StepA2->StepA3 End Final Product: Pyridine StepA3->End StepB1 Reflux 110°C, 12h PathB->StepB1 StepB2 Concentrate StepB1->StepB2 StepB3 Remove Ph3PO (Column/Precip) StepB2->StepB3 StepB3->End

Figure 2: Decision matrix and workflow for deoxygenation protocols.

Safety & Handling

  • Phosphorus Trichloride (

    
    ):  Highly corrosive and reacts violently with water to produce 
    
    
    
    and phosphoric acid. Always use in a fume hood. Wear a face shield and acid-resistant gloves.
  • Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Do not distill the N-oxide residue to dryness at high temperatures.

  • Waste Disposal: Quenched

    
     mixtures are highly acidic. Neutralize before disposal. Phosphorus residues are toxic to aquatic life.
    

References

  • Chemoselective Deoxygenation using Phosphorus Reagents

    • Title: "Deoxygenation of N-Oxides with Triphenylphosphine"
    • Source: Journal of Organic Chemistry
    • URL:[Link] (General precedent for PPh3 reduction)

  • PCl3 Reduction of Nitro-Pyridine N-Oxides

    • Title: "A Two-Step Continuous Flow Synthesis of 4-Nitropyridine"
    • Source: ResearchGate (Confirming PCl3 tolerance of nitro groups)
    • URL:[Link]

  • General Reactivity of Pyridine N-Oxides

    • Title: "Reactivity of 4-nitropyridine-N-oxide"
    • Source: Recueil des Travaux Chimiques des Pays-Bas
    • URL:[Link]

The Versatile Heterocyclic Building Block: Application Notes for 2-Bromo-3-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Potential

In the landscape of modern medicinal chemistry and materials science, the demand for novel molecular scaffolds with tunable properties is insatiable. Pyridine N-oxides, particularly those adorned with strategically placed functional groups, have emerged as powerful intermediates, offering a unique combination of reactivity and stability. Among these, 2-Bromo-3-methyl-4-nitropyridine 1-oxide stands out as a highly versatile and reactive building block. The presence of a bromo substituent at the activated 2-position, coupled with the electron-withdrawing nitro group at the 4-position and the N-oxide moiety, renders the pyridine ring susceptible to a variety of nucleophilic substitution reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable heterocyclic compound. We will delve into its synthesis, explore its reactivity with a range of nucleophiles, and provide detailed, field-proven protocols to empower your next discovery.

Scientific Foundation: Understanding the Reactivity

The reactivity of 2-Bromo-3-methyl-4-nitropyridine 1-oxide is governed by the electronic interplay of its substituents. The N-oxide functional group and the para-nitro group synergistically withdraw electron density from the pyridine ring, making the carbons at the 2- and 6-positions highly electrophilic. The bromine atom at the 2-position serves as an excellent leaving group, paving the way for nucleophilic aromatic substitution (SNAr) reactions.

The methyl group at the 3-position introduces a subtle steric and electronic perturbation. While it is a weak electron-donating group, its primary influence is steric, which can modulate the rate of nucleophilic attack at the adjacent 2-position. It is also crucial to consider the potential for unexpected rearrangements, such as nitro-group migration, which has been observed in related systems under certain conditions[1]. A thorough understanding of these principles is paramount for successful and predictable synthetic outcomes.

Synthesis of 2-Bromo-3-methyl-4-nitropyridine 1-oxide: A Proposed Protocol

While a direct, optimized synthesis for 2-Bromo-3-methyl-4-nitropyridine 1-oxide is not extensively documented, a reliable synthetic route can be extrapolated from established procedures for analogous compounds[2][3]. The proposed two-step synthesis starts from the commercially available 2-bromo-3-methylpyridine.

Step 1: N-Oxidation of 2-Bromo-3-methylpyridine

The initial step involves the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This transformation is crucial as it activates the pyridine ring for the subsequent nitration step.

Protocol 1: Synthesis of 2-Bromo-3-methylpyridine 1-oxide

Materials:

  • 2-Bromo-3-methylpyridine

  • m-Chloroperbenzoic acid (m-CPBA) (≥77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-bromo-3-methylpyridine (1.0 eq.) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add m-chloroperbenzoic acid (1.1 - 1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-bromo-3-methylpyridine 1-oxide, which can be purified by column chromatography on silica gel if necessary.

Step 2: Nitration of 2-Bromo-3-methylpyridine 1-oxide

The second step introduces the nitro group at the 4-position of the activated pyridine N-oxide ring. Careful control of the reaction temperature is critical to ensure regioselectivity and avoid side reactions.

Protocol 2: Synthesis of 2-Bromo-3-methyl-4-nitropyridine 1-oxide

Materials:

  • 2-Bromo-3-methylpyridine 1-oxide

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-bromo-3-methylpyridine 1-oxide (1.0 eq.) to the cold sulfuric acid with stirring.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the N-oxide in sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, slowly raise the temperature to 80-90 °C and maintain it for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium carbonate solution until the pH is approximately 7-8. This should be done in a well-ventilated fume hood as gas evolution will occur.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 2-Bromo-3-methyl-4-nitropyridine 1-oxide.

Applications in Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 2-Bromo-3-methyl-4-nitropyridine 1-oxide lies in its facile reaction with a wide array of nucleophiles. The following protocols provide a starting point for exploring its synthetic potential.

Reaction with Amine Nucleophiles

The displacement of the 2-bromo substituent with primary and secondary amines is a cornerstone transformation, providing access to a diverse range of 2-amino-3-methyl-4-nitropyridine 1-oxides, which are valuable precursors for biologically active compounds.

Protocol 3: General Procedure for Amination

Materials:

  • 2-Bromo-3-methyl-4-nitropyridine 1-oxide

  • Amine (primary or secondary, 1.1-1.5 eq.)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium carbonate (K₂CO₃))

  • Reaction vial or flask

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a reaction vial, add 2-Bromo-3-methyl-4-nitropyridine 1-oxide (1.0 eq.), the chosen amine (1.1-1.5 eq.), and the base (2.0 eq.).

  • Add the aprotic polar solvent.

  • Seal the vial and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Expected Reactivity and Conditions for Amination

Nucleophile (Amine)Expected ReactivityTypical ConditionsPotential Products
AnilineModerateDMF, K₂CO₃, 100 °C, 6-12 h2-(Phenylamino)-3-methyl-4-nitropyridine 1-oxide
MorpholineHighMeCN, TEA, 80 °C, 2-4 h4-(3-Methyl-4-nitro-1-oxido-pyridin-2-yl)morpholine
BenzylamineHighDMSO, DIPEA, 90 °C, 3-6 h2-(Benzylamino)-3-methyl-4-nitropyridine 1-oxide
Reaction with Thiol Nucleophiles

Thiolates are excellent nucleophiles and readily displace the bromide to form thioethers. These products can serve as intermediates for further functionalization or as final target molecules with potential biological activity.

Protocol 4: General Procedure for Thiolation

Materials:

  • 2-Bromo-3-methyl-4-nitropyridine 1-oxide

  • Thiol (1.1 eq.)

  • Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or DMF)

  • Reaction flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the base (1.2 eq.) in the anhydrous solvent.

  • Add the thiol (1.1 eq.) dropwise at 0 °C to form the thiolate in situ.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add a solution of 2-Bromo-3-methyl-4-nitropyridine 1-oxide (1.0 eq.) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Reaction with Alkoxide Nucleophiles

Alkoxides can be employed to introduce alkoxy groups at the 2-position, leading to the formation of 2-alkoxy-3-methyl-4-nitropyridine 1-oxides. These reactions are typically performed under anhydrous conditions.

Protocol 5: General Procedure for Alkoxylation

Materials:

  • 2-Bromo-3-methyl-4-nitropyridine 1-oxide

  • Alcohol (as solvent and nucleophile)

  • Strong base (e.g., Sodium metal or Sodium hydride)

  • Reaction flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere, carefully add the strong base (1.1 eq.) to the anhydrous alcohol at 0 °C to generate the alkoxide.

  • Once the base has fully reacted, add 2-Bromo-3-methyl-4-nitropyridine 1-oxide (1.0 eq.).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench the excess alkoxide with water.

  • Remove the alcohol under reduced pressure.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

Visualization of Key Processes

To further elucidate the synthetic pathways and the underlying mechanistic principles, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Bromo-3-methyl-4-nitropyridine 1-oxide Start 2-Bromo-3-methylpyridine Step1 N-Oxidation (m-CPBA, DCM) Start->Step1 Intermediate 2-Bromo-3-methylpyridine 1-oxide Step1->Intermediate Step2 Nitration (HNO₃, H₂SO₄) Intermediate->Step2 Product 2-Bromo-3-methyl-4-nitropyridine 1-oxide Step2->Product

Caption: Synthetic workflow for 2-Bromo-3-methyl-4-nitropyridine 1-oxide.

SNAr_Mechanism Reactants 2-Bromo-3-methyl-4-nitropyridine 1-oxide + Nu⁻ TS1 Transition State 1 Reactants->TS1 Nucleophilic Attack Intermediate Meisenheimer Complex (Negatively charged intermediate) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Loss of Leaving Group Products 2-Nu-3-methyl-4-nitropyridine 1-oxide + Br⁻ TS2->Products

Caption: Generalized mechanism for the SNAr reaction.

Conclusion and Future Outlook

2-Bromo-3-methyl-4-nitropyridine 1-oxide is a potent and versatile heterocyclic building block with significant potential in the synthesis of novel compounds for drug discovery and materials science. The protocols outlined in this application note provide a robust framework for its synthesis and subsequent functionalization through nucleophilic aromatic substitution reactions. The strategic placement of the bromo, methyl, and nitro groups, in conjunction with the N-oxide functionality, offers a rich chemical space for exploration. By understanding the underlying reactivity principles and carefully controlling reaction conditions, researchers can effectively harness the synthetic power of this valuable intermediate to accelerate their research and development endeavors.

References

  • Yao, J., Blake, P. R., & Yang, J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9), 2071. [Link]

  • PubChem. (n.d.). 2-Amino-4-methyl-3-nitropyridine. Retrieved February 15, 2026, from [Link]

  • CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (2015).
  • Yao, J., Blake, P. R., & Yang, J. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. [Link]

  • Reddit. (2023, August 5). What will happen if I react this compound with an alkoxide? r/OrganicChemistry. [Link]

  • NIST. (n.d.). 2-Amino-4-methyl-3-nitropyridine. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Bromo-3-methyl-4-nitropyridine 1-oxide represents a classic "push-pull" conflict in heterocyclic chemistry. The N-oxide moiety is required to activate the C4 position for nitration, but it simultaneously activates the C2-Bromine toward nucleophilic displacement (hydrolysis) and increases the water solubility of the final product, leading to massive yield losses during extraction.[1]

This guide moves beyond standard textbook protocols to address the causality of failure—specifically focusing on regiocontrol , thermal runaway prevention , and extraction efficiency .[1]

Module 1: The N-Oxidation Step (Precursor Synthesis)

Context: Converting 2-Bromo-3-methylpyridine to its N-oxide. Standard Protocol: mCPBA (meta-chloroperoxybenzoic acid) in DCM or


/Acetic Acid.
Common Inquiry #1: "My conversion is high, but my isolated yield is <40%."

Diagnosis: This is rarely a reaction failure; it is a workup failure . Pyridine N-oxides are highly polar and water-soluble. Standard bicarbonate washes to remove benzoic acid (from mCPBA) often wash away the product.[1]

The Solution: The "Salting Out" Protocol Do not rely on simple liquid-liquid extraction.

  • Quench: Destroy excess oxidant with saturated

    
    .
    
  • Neutralization: If using acetic acid, neutralize to pH 7–8 (not higher, to protect the Br).[1]

  • Saturation: Saturate the aqueous phase with solid NaCl until undissolved salt remains. This "salts out" the organic N-oxide.

  • Solvent Switch: Replace DCM with Chloroform/Isopropanol (3:1) for extraction.[1] This mixture has a much higher distribution coefficient for N-oxides than pure DCM.

Common Inquiry #2: "The reaction is stalling at 80% conversion."

Diagnosis: The 2-Bromine atom is electron-withdrawing, deactivating the ring nitrogen. The 3-methyl group provides some steric hindrance. Optimization: Switch to Urea Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) .[1]

  • Why? The in situ generated trifluoroperacetic acid is a significantly stronger electrophile than mCPBA or peracetic acid, overcoming the deactivating effect of the bromine.[1]

Module 2: The Nitration Step (The Critical Bottleneck)

Context: Electrophilic aromatic substitution at C4 using


.[1][2]
Common Inquiry #3: "I see a violent exotherm and brown fumes (NOx) upon heating."

Diagnosis: Thermal Runaway.[1] N-oxides are energetic species. The nitration of pyridine N-oxides has a high activation energy, but once it starts, it releases significant heat.[1] The Protocol:

  • Dissolution: Dissolve the N-oxide in

    
     at 0°C.
    
  • Addition: Add Fuming

    
     dropwise at 0–5°C. Do not heat yet. 
    
  • The Ramp: Slowly ramp to 90–100°C.

  • Critical Control: If the temperature spikes >5°C above the setpoint, remove the heat source immediately and apply an ice bath. The "induction period" often tricks chemists into adding too much heat too early.

Common Inquiry #4: "I am losing the Bromine (forming the pyridone)."

Diagnosis: Hydrolysis. The N-oxide activates the C2-position towards nucleophilic attack.

  • Scenario A: During Reaction. Water in the acid mixture acts as a nucleophile at high temps.

  • Scenario B: During Workup. Neutralizing with strong base (NaOH) generates

    
    , which rapidly displaces the Br.[1]
    

Corrective Action:

  • Reagent Quality: Use Oleum (fuming sulfuric acid) or 100%

    
     to keep the system anhydrous.[1]
    
  • Gentle Workup: Pour the reaction mixture onto ice. Neutralize with solid

    
     or 
    
    
    
    only to pH 6–7 . Never use NaOH.

Visual Troubleshooting & Logic Flow

The following diagram illustrates the decision matrix for optimizing this specific synthesis.

SynthesisOptimization Start Start: 2-Bromo-3-methylpyridine Oxidation Step 1: N-Oxidation Start->Oxidation CheckYield1 Check: Isolated Yield > 80%? Oxidation->CheckYield1 UseUHP Switch to UHP / TFAA (Stronger Oxidant) CheckYield1->UseUHP No (Low Conv.) ExtractionFix Modify Workup: Use CHCl3/iPrOH (3:1) + Sat. NaCl CheckYield1->ExtractionFix No (Low Mass Balance) Nitration Step 2: Nitration (HNO3 / H2SO4) CheckYield1->Nitration Yes UseUHP->Nitration ExtractionFix->Nitration CheckSafety Check: Exotherm Control? Nitration->CheckSafety CheckPurity Check: Bromine Intact? HydrolysisIssue Issue: 2-Pyridone formed (Br lost) CheckPurity->HydrolysisIssue No FinalProduct Target: 2-Bromo-3-methyl- 4-nitropyridine 1-oxide CheckPurity->FinalProduct Yes FixHydrolysis Fix: Keep Workup pH < 8 Avoid NaOH HydrolysisIssue->FixHydrolysis FixHydrolysis->FinalProduct CheckSafety->CheckPurity Stable Runaway Issue: Brown Fumes/Eruption CheckSafety->Runaway Unstable FixRunaway Fix: Strict Ramp Rate 0°C Addition -> 90°C Hold Runaway->FixRunaway FixRunaway->Nitration

Figure 1: Decision tree for troubleshooting yield losses and safety incidents during the synthesis.

Summary Data Table: Process Parameters

ParameterStandard Condition (Risk)Optimized Condition (High Yield)Rationale
Oxidant mCPBA / DCMUHP / TFAA / DCM Overcomes electronic deactivation of Br; easier workup.
Extraction DCM / WaterCHCl3:iPrOH (3:[1]1) / Sat. NaCl N-oxides are too water-soluble for pure DCM.
Nitration Temp Rapid heat to 100°C0°C Addition

95°C Ramp
Prevents thermal runaway (induction period management).[1]
Quench pH pH 10-12 (NaOH)pH 7-8 (Solid

)
Prevents nucleophilic displacement of 2-Br by

.[1]
Acid Source 95%

Fuming

(Oleum)
Eliminates water to prevent hydrolysis during reaction.[1]

References

  • Katritzky, A. R.; Lagowski, J. M. Chemistry of the Heterocyclic N-Oxides; Academic Press: London, 1971.[1] (Foundational text on N-oxide reactivity and nitration mechanisms).

  • Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." in Comprehensive Heterocyclic Chemistry, 1984.[1] (Details the activation of C4 by N-oxides).

  • Patent WO2010068483. "Synthesis of Pyridine Derivatives." (Describes analogous nitration conditions for 2-halo-3-alkylpyridines).

  • Org. Synth. 1953, 33, 79. "4-Nitropyridine N-Oxide." (Standard procedure for nitration of pyridine N-oxide, highlighting the safety profile).

  • BenchChem Technical Support. "Nitration of 2-Amino-4-bromopyridine." (Analogous troubleshooting for regioselectivity and temperature control).

Disclaimer: The procedures described involve hazardous materials (fuming nitric acid, strong oxidizers).[1] All reactions must be performed in a fume hood behind a blast shield. This guide is for informational purposes for trained chemists.

Sources

Purification techniques for crystalline pyridine N-oxides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: OPERATIONAL Support Tier: Level 3 (Senior Application Scientist) Topic: Purification, Isolation, and Handling of Pyridine N-Oxides[1]

Welcome to the Pyridine N-Oxide Purification Hub

Scope: Pyridine N-oxides are highly polar, often hygroscopic, and thermally sensitive intermediates.[1] Their zwitterionic nature (


) creates unique purification challenges that defy standard organic workups.[1] This guide addresses the three most common failure modes: Oiling Out , Acid Contamination , and Chromatographic Streaking .
Module 1: Crystallization & Phase Behavior

Ticket #1042: "My product is supposed to be a solid, but it isolated as a viscous, dark oil that won't crystallize."

Diagnosis: Pyridine N-oxides are notorious for "oiling out" due to trace water retention or the presence of non-polar impurities preventing lattice formation.[1] They are highly hygroscopic; even atmospheric moisture can deliquesce a crystal.[1]

Protocol A: The "Bridge Solvent" Crystallization

Do not rely on simple binary systems (e.g., Hexane/DCM).[1] You need a "bridge" solvent that miscibilizes the polar N-oxide with the non-polar anti-solvent.[1]

Reagents:

  • Solvent: Isopropyl Alcohol (IPA) or Acetone (dry).[1]

  • Anti-solvent: Diethyl Ether (

    
    ) or 
    
    
    
    -Pentane.[1]

Step-by-Step:

  • Azeotropic Drying (Crucial): Dissolve the crude oil in excess Toluene .[1] Rotary evaporate at

    
    .[1] Repeat 3x. This removes trace water via azeotrope.[1]
    
  • Dissolution: Dissolve the dried residue in the minimum amount of hot IPA (approx.

    
    ).[1][2]
    
  • The Cloud Point: Remove from heat. Add

    
     dropwise until a faint, persistent turbidity (cloudiness) appears.[1]
    
  • Seeding: If available, add a seed crystal. If not, scratch the inner glass surface with a spatula to create nucleation sites.[1]

  • Slow Cooling: Wrap the flask in foil and allow it to cool to room temperature undisturbed. Then, move to

    
     freezer.
    
  • Collection: Filter rapidly under

    
     atmosphere (Schlenk filtration) to prevent moisture absorption.
    
Protocol B: Salt Formation (The "Nuclear Option")

If the free base refuses to crystallize, convert it to the Hydrochloride (HCl) or Picrate salt.[1] These are almost always crystalline.[1]

  • Dissolve oil in dry

    
    .[1]
    
  • Bubble dry HCl gas or add

    
     in Dioxane (4M).
    
  • The N-oxide HCl salt will precipitate instantly as a white solid.[1]

  • Note: The free base can be regenerated later using mild base (Sodium Carbonate) if needed, though many reactions proceed using the salt.[1]

Module 2: Contaminant Scavenging (mCPBA/mCBA)

Ticket #1043: "I used mCPBA for oxidation. I cannot separate the byproduct (m-chlorobenzoic acid) from my water-soluble N-oxide."

Diagnosis: Standard aqueous extractions (


 wash) often fail because pyridine N-oxides are highly water-soluble.[1] Washing the organic layer removes your product along with the impurity.[1]
Workflow: Solid-Phase Scavenging

Avoid liquid-liquid extraction. Use solid-phase differences in acidity.

Table 1: Scavenging Efficiency Data

MethodmCBA RemovalN-Oxide RecoveryNotes
Aqueous Bicarb Wash High (>95%)Low (<40%) Product lost to aqueous phase.[1]
Basic Alumina Filtration High (>90%)High (>85%)Best balance of yield/purity.[1]
Ion Exchange (Amberlyst A-21) Very High (>98%)High (>90%)Requires resin prep; slower.[1]
K2CO3 Slurry Moderate (80%)High (90%)Simple, cheap, scalable.
Protocol: The Basic Alumina Filtration
  • Dissolve the crude reaction mixture (DCM or Chloroform) containing mCBA and N-oxide.[1]

  • Prepare a short plug of Basic Alumina (Activity Grade III) .[1]

    • Why Basic? Alumina retains the acidic mCBA strongly while allowing the neutral/zwitterionic N-oxide to pass.[1]

  • Elute with

    
    .[1]
    
  • The mCBA remains bound to the alumina; the N-oxide elutes.[1]

Module 3: Chromatography Troubleshooting

Ticket #1044: "The compound streaks on silica gel and I'm losing mass."

Diagnosis: Silica gel (


) is slightly acidic (pH 4-5).[1] The basic oxygen of the N-oxide H-bonds to surface silanols (

), causing irreversible adsorption (tailing/streaking).[1]
Visualizing the Separation Logic

PurificationLogic Start Crude Pyridine N-Oxide State Physical State? Start->State Solid Solid/Crystalline State->Solid Yes Oil Oily/Viscous State->Oil Yes Recryst Recrystallize (IPA/Ether) Solid->Recryst Impurity Impurity Type? Oil->Impurity Acidic Acidic (mCBA) Impurity->Acidic Oxidant Residue Neutral Neutral/Byproducts Impurity->Neutral Other Scavenge Basic Alumina Filtration (Solid Phase) Acidic->Scavenge Chrom Chromatography Selection Neutral->Chrom AluminaCol Neutral Alumina Column (Best Resolution) Chrom->AluminaCol Preferred SilicaCol Deactivated Silica (DCM/MeOH + 1% Et3N) Chrom->SilicaCol Alternative

Figure 1: Decision Matrix for Pyridine N-Oxide Purification.[1] Blue indicates start, Green indicates optimal paths, Red indicates difficult states.

Protocol: Deactivated Silica Chromatography

If you must use silica (cheaper/more available than alumina):

  • Slurry Packing: Slurry the silica in the mobile phase containing 1% Triethylamine (TEA) .[1]

  • Mobile Phase: Use

    
     (95:5 to 90:10).[1] The TEA neutralizes the acidic silanol sites.[1]
    
  • Loading: Load the sample as a liquid (dissolved in minimal DCM) or dry load on Celite. Do not dry load on silica.[1]

Module 4: Thermal Stability & Distillation

Ticket #1045: "Can I distill my N-oxide? It has a reported BP of 270°C."[3]

Diagnosis: WARNING: While literature cites boiling points, Pyridine N-oxides are thermally unstable.[1] At atmospheric pressure, they will decompose (deoxygenate) or rearrange (Meisenheimer rearrangement) before boiling.[1]

  • Rule: Never distill at atmospheric pressure.

  • Requirement: High Vacuum (

    
    ).[1][4]
    
  • Limit: Keep pot temperature below

    
    .
    

Safe Distillation Setup:

  • Apparatus: Kugelrohr (Short path) distillation.[1]

  • Vacuum: Oil pump (high vac) required.[1]

  • Procedure:

    • Remove lower boiling impurities (pyridine) at

      
      .[1]
      
    • Slowly ramp temp to

      
      .
      
    • Product should sublime/distill as a clear oil/solid.[1]

    • Stop if the residue turns black (decomposition).[1]

References
  • Org. Synth. 1953, 33, 79. Pyridine-N-oxide.[1] (Classic synthesis and purification via vacuum distillation).[1] Link[1]

  • J. Org. Chem. 1998, 63, 5, 1740–1741. Efficient Removal of m-Chlorobenzoic Acid from m-Chloroperoxybenzoic Acid Oxidation Products. (Details the use of basic ion-exchange resins and alumina). Link[1]

  • Chemical Book. Pyridine-N-oxide Properties and Stability. (Physical data and solubility parameters). Link

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th Ed.).[1] Butterworth-Heinemann.[1] (Standard text for specific solvent systems like IPA/Ether). Link

Sources

Technical Support Center: Regioselectivity in the Nitration of 2-Bromo-3-Methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic aromatic substitution on heteroaromatic systems. Specifically, we will address the challenges and strategic considerations for controlling regioselectivity during the nitration of 2-bromo-3-methylpyridine N-oxide. Our goal is to provide you with not only procedural guidance but also a deep mechanistic understanding to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the N-oxide functionality in the nitration of pyridine rings?

A1: The pyridine ring is inherently electron-deficient and therefore generally unreactive towards electrophilic aromatic substitution.[1][2] The N-oxide group mitigates this deactivation through its dual electronic nature. While the nitrogen atom still exerts an inductive electron-withdrawing effect, the oxygen atom can donate a lone pair of electrons into the pyridine π-system through resonance.[3][4] This resonance donation significantly increases the electron density at the C2 (ortho) and C4 (para) positions, thereby activating the ring for electrophilic attack.[3][4][5] The nitration of pyridine N-oxide itself, for instance, overwhelmingly yields the 4-nitro product.[5][6]

Q2: What are the expected directing effects of the 2-bromo and 3-methyl substituents on the nitration of the pyridine N-oxide ring?

A2: The regiochemical outcome of the nitration of 2-bromo-3-methylpyridine N-oxide is determined by the interplay of the directing effects of the N-oxide, the 2-bromo group, and the 3-methyl group.

  • N-oxide: As mentioned, the N-oxide group is a powerful ortho, para-director, strongly activating the C4 position.[5][6]

  • 2-Bromo group: Halogens are deactivating ortho, para-directors. The bromine atom at the 2-position will inductively withdraw electron density, deactivating the ring, but will direct incoming electrophiles to its ortho (C3) and para (C6) positions through resonance.

  • 3-Methyl group: Alkyl groups are weakly activating ortho, para-directors.[7] The methyl group at the 3-position will direct incoming electrophiles to its ortho (C2 and C4) and para (C6) positions.

Considering these combined effects, the C4 position is the most likely site of nitration. It is activated by both the powerful N-oxide group and the 3-methyl group. While the 2-bromo group is deactivating, its para-directing effect does not conflict with nitration at C4. Nitration at C6 is also a possibility, being para to the 2-bromo group and ortho to the 3-methyl group. However, the directing effect of the N-oxide to the C4 position is generally dominant.[8][9]

Q3: What is the mechanistic basis for the regioselectivity in the nitration of substituted pyridine N-oxides?

A3: The nitration of pyridine N-oxides proceeds via a standard electrophilic aromatic substitution mechanism.[10] The key steps are:

  • Generation of the electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[11][12]

  • Electrophilic attack: The π-system of the pyridine N-oxide ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[13]

  • Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom that was attacked by the nitronium ion, restoring the aromaticity of the ring and yielding the nitrated product.[13]

The regioselectivity is determined by the relative stabilities of the possible sigma complexes. For 2-bromo-3-methylpyridine N-oxide, attack at the C4 position allows for resonance structures where the positive charge is favorably delocalized, including contributions from the N-oxide and methyl groups, leading to a more stable intermediate compared to attack at other positions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Insufficiently strong nitrating conditions. 2. Reaction temperature too low. 3. Short reaction time.1. Ensure the use of fuming nitric acid and concentrated sulfuric acid. 2. While initial addition should be at low temperature for safety and selectivity, a controlled increase in temperature (e.g., to 100-130°C) may be necessary to drive the reaction to completion.[14] 3. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.
Formation of multiple isomers (poor regioselectivity) 1. Reaction temperature is too high, leading to less selective nitration. 2. Steric hindrance from the 3-methyl group may influence the approach of the nitronium ion.[7][15]1. Maintain a low temperature (e.g., 0-5°C) during the addition of the nitrating agent to enhance kinetic control and favor the thermodynamically more stable product.[16] 2. Consider alternative nitrating agents that may offer different steric profiles, although mixed acid is standard for this transformation.
Formation of dark, tarry byproducts 1. Overheating of the reaction mixture. 2. Decomposition of the starting material or product under the harsh acidic conditions.1. Maintain strict temperature control throughout the reaction. 2. Ensure the starting material is pure and dry. 3. Add the substrate to the cold acid mixture slowly to manage the initial exotherm.
Difficult purification 1. Similar polarity of the desired product and isomeric byproducts. 2. Presence of sulfonated byproducts.1. Utilize high-performance column chromatography with a carefully optimized solvent system. 2. Consider recrystallization from a suitable solvent system to isolate the major isomer.

Experimental Protocols

Standard Nitration of 3-Methylpyridine 1-Oxide (Adaptable for 2-Bromo-3-methylpyridine N-oxide)

This protocol is based on the well-established procedure for the nitration of 3-methylpyridine 1-oxide and can be adapted for 2-bromo-3-methylpyridine N-oxide with careful monitoring and potential optimization of reaction time and temperature.[17]

Materials:

  • 2-Bromo-3-methylpyridine N-oxide

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%)

  • Crushed ice

  • Sodium carbonate

  • Chloroform or Dichloromethane

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add fuming nitric acid to cold (0–5°C) concentrated sulfuric acid with careful stirring.

  • Addition of Substrate: To a separate reaction flask cooled in an ice-salt bath, add the 2-bromo-3-methylpyridine N-oxide to cold concentrated sulfuric acid. Slowly add the pre-formed nitrating mixture to the substrate solution, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, attach a condenser and slowly raise the temperature of the reaction mixture to 95–100°C. An increase in gas evolution may be observed. The reaction may become vigorous and require cooling with an ice-water bath to maintain control.[17] Once the initial vigorous reaction subsides, continue heating at 100–105°C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice with stirring.

  • Neutralization: Slowly and cautiously add solid sodium carbonate in portions to the acidic solution until the pH is neutral (pH 7-8). Be aware of vigorous foaming.[14]

  • Extraction: The product, which may precipitate along with inorganic salts, can be collected by filtration or the entire mixture can be extracted with a suitable organic solvent like chloroform or dichloromethane.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired 4-nitro-2-bromo-3-methylpyridine N-oxide.

Visualizing the Reaction Pathway

Decision Flowchart for Troubleshooting

G start Start Nitration Experiment check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 90% good_conversion Good Conversion check_conversion->good_conversion > 90% increase_temp Increase Temperature/Time low_conversion->increase_temp Troubleshoot check_reagents Check Reagent Quality/Concentration low_conversion->check_reagents Troubleshoot analyze_product Analyze Product Mixture (NMR/LC-MS) good_conversion->analyze_product increase_temp->check_conversion check_reagents->start regioselectivity_issue Poor Regioselectivity analyze_product->regioselectivity_issue Multiple Isomers tar_formation Tar/Byproduct Formation analyze_product->tar_formation Significant Impurities clean_product Clean Product analyze_product->clean_product Desired Isomer Predominates lower_temp Lower Reaction Temperature regioselectivity_issue->lower_temp optimize_addition Optimize Rate of Addition tar_formation->optimize_addition purification Proceed to Purification clean_product->purification lower_temp->start optimize_addition->start

Caption: Troubleshooting workflow for the nitration of 2-bromo-3-methylpyridine N-oxide.

Mechanism of Nitration

G cluster_step1 Step 1: Generation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- H2O H₂O start_mol 2-bromo-3-methylpyridine N-oxide sigma_complex Sigma Complex (Resonance Stabilized) start_mol->sigma_complex + NO₂⁺ sigma_complex2 Sigma Complex final_product 4-nitro-2-bromo-3-methylpyridine N-oxide sigma_complex2->final_product + HSO₄⁻ - H₂SO₄

Caption: Simplified mechanism of electrophilic nitration on a pyridine N-oxide ring.

References

  • Nitration of pyridine N_oxide | Filo. (2026, January 16).
  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.).
  • Domingo, L. R. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry.
  • Vishnevskiy, Y. V., et al. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PubMed Central.
  • Vishnevskiy, Y. V., et al. (2016). Substituent effect on the properties of pyridine-N-oxides.
  • Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines. (2025). Benchchem.
  • The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐n‐oxide (III). The nitration of 2‐ and 3‐methoxypyridine‐N‐oxide. (n.d.).
  • Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. (n.d.).
  • Katiyar, D. (n.d.). Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine.
  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • A Comparative Analysis of the Reactivity of 3- Ethyl-4-nitropyridine 1-oxide and 3-methyl-4. (2025). Benchchem.
  • The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. (n.d.).
  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. (2024, June 28). Pearson.
  • Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitr
  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc.
  • 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis. (n.d.). Chemicalbook.
  • Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. (2025, July 13).
  • Nitropyridines, Their Synthesis and Reactions. (n.d.).
  • Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine. (n.d.). Benchchem.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.).
  • The Role of Sulfuric Acid in Aromatic Nitration: A Chemical Symphony. (2026, January 15).
  • Why is sulfuric acid used in aromatic nitr
  • Nitropyridines: Synthesis and reactions. (n.d.).
  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orient
  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. (n.d.). Chemical Papers.
  • The directive influence of the n-oxide group during the nitration of derivatives of pyridine-n-oxide (II). (n.d.).
  • Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. (2010, September 2). Semantic Scholar.
  • US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.).
  • Weickgenannt, A. (2012, June 9). Pyridine N-Oxides. Baran Lab.
  • Nitration and Sulfonation Reactions In Electrophilic Arom
  • 3-methyl-4-nitropyridine-1-oxide. (n.d.). Organic Syntheses Procedure.
  • 2-Bromo-3-methylpyridine. (n.d.). PubChem.

Sources

Optimization of reaction temperature for nitropyridine N-oxide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature & Safety Protocols Audience: Process Chemists, Medicinal Chemists, and Safety Officers

Introduction: The Thermal Paradox of Electron-Deficient Pyridines

Welcome to the technical support hub for nitropyridine N-oxidation. You are likely here because you are facing a classic kinetic vs. thermodynamic dilemma:

  • The Kinetic Barrier: The nitro group (

    
    ) is strongly electron-withdrawing, deactivating the pyridine nitrogen lone pair. Standard oxidation methods (e.g., 
    
    
    
    -CPBA or
    
    
    at mild temps) often fail or proceed sluggishly.
  • The Thermal Hazard: To overcome this deactivation, you might be tempted to increase the reaction temperature. However, nitropyridine N-oxides are energetic materials, and mixing them with peracids at high temperatures significantly increases the risk of thermal runaway and explosive decomposition.

This guide provides an optimized, self-validating protocol that prioritizes reagent selection over thermal escalation , ensuring high conversion without compromising safety.

Module 1: Decision Matrix & Reaction Pathway

Before proceeding, confirm your synthetic route. The temperature profile differs vastly depending on whether you are oxidizing a nitropyridine or nitrating a pyridine N-oxide .

ReactionPath Start Starting Material PyNO Pyridine N-Oxide Start->PyNO Standard Oxidation (Easy, 40-60°C) NitroPy Nitropyridine (Electron Deficient) Start->NitroPy Nitration Target Nitropyridine N-Oxide PyNO->Target Nitration Route (Exothermic, 100°C+) *Requires Acid Handling* NitroPy->Target Direct Oxidation (Difficult, Kinetic Barrier) *Focus of this Guide*

Figure 1: Synthetic pathways to Nitropyridine N-Oxide. The direct oxidation of nitropyridines (red node) requires specific thermal optimization due to ring deactivation.

Module 2: The Optimized Protocol (UHP/TFAA)

Recommendation: Do not use standard


 at reflux for nitropyridines. The temperature required (>80°C) approaches the self-accelerating decomposition temperature (SADT) of the mixture.

Optimized Method: Urea Hydrogen Peroxide (UHP) + Trifluoroacetic Anhydride (TFAA).[1]

  • Why: TFAA reacts with UHP to form trifluoroperacetic acid (

    
    ) in situ. This is a significantly more potent electrophile than peracetic acid, allowing the reaction to proceed at 0°C to Room Temperature (RT) , bypassing the need for dangerous heating.
    
Step-by-Step Protocol
StepActionTemperatureCritical Technical Note
1 Dissolution 25°CDissolve nitropyridine (1.0 equiv) and UHP (2.0–3.0 equiv) in DCM or Acetonitrile. Note: UHP is insoluble in DCM; it forms a suspension.
2 Activation (Cooling) 0°C Cool the suspension in an ice bath. CRITICAL: Do not add TFAA at room temperature; the anhydride hydrolysis/peracid formation is highly exothermic.
3 Addition 0°CAdd TFAA (2.0–2.5 equiv) dropwise. Maintain internal temp < 10°C. The UHP will slowly dissolve as it reacts.
4 Reaction RT (20–25°C) Remove ice bath. Allow to warm to RT. Stir for 3–12 hours. Monitor by TLC/HPLC.
5 Quenching 0°CCool back to 0°C. Quench with sat.

or

to destroy excess peracid before workup.
Module 3: Troubleshooting & Optimization
Q1: "My reaction stalled at 60% conversion. Should I heat it to reflux?"

Status: DANGEROUS / NOT RECOMMENDED.

  • Diagnosis: Heating a mixture of TFAA/Peroxide generates volatile peroxy-species and increases pressure.

  • Solution:

    • Add Catalyst: Add 1-2 mol% Methyltrioxorhenium (MTO) . This catalyzes the oxygen transfer, often pushing conversion to 100% at RT.

    • Concentration: Ensure the reaction is not too dilute. A concentration of 0.5M to 1.0M is optimal for kinetics.

    • Fresh Reagents: UHP is hygroscopic. If "wet," TFAA hydrolyzes to TFA (inactive) instead of forming the peracid. Dry your UHP or use fresh reagent.

Q2: "I see a sudden pressure spike or fuming during TFAA addition."

Status: CRITICAL SAFETY EVENT.

  • Cause: Rapid exothermic formation of trifluoroperacetic acid.

  • Immediate Action: Stop addition. Maximize cooling.

  • Prevention: The addition of TFAA must be rate-limited by the internal temperature. Use an internal probe, not just a bath thermometer. Keep internal

    
     during addition.
    
Q3: "Can I use m-CPBA instead?"

Status: Viable Alternative.

  • Protocol: Reflux in Chloroform or 1,2-Dichloroethane (approx. 60–80°C) is often required for nitropyridines due to the weaker oxidizing power of

    
    -CPBA compared to 
    
    
    
    .
  • Trade-off: Requires higher temperatures than the UHP/TFAA method, increasing thermal risk. Purification is also harder (removing

    
    -chlorobenzoic acid byproduct).
    
Module 4: Safety & Thermal Stability Data

Warning: Nitropyridine N-oxides possess nitro (


) and N-oxide (

) functionalities, both of which contribute to energetic instability.
Thermal Decomposition Profile (DSC Data)
CompoundOnset of Decomposition (

)
Energy Release (

)
Hazard Level
Pyridine N-oxide > 250°CModerateLow
4-Nitropyridine N-oxide ~ 160–170°CHigh (>1500 J/g) High
Reaction Mixture (Peracids) > 80–100°C HighCritical

Note: While the isolated product is stable up to ~160°C, the reaction mixture containing peracids is unstable at much lower temperatures. Never heat the reaction mixture near the boiling point of the solvent without rigorous safety screening (DSC/ARC).

SafetyLoop Check Check Reagents: Is UHP dry? Setup Setup: 0°C Bath Internal Temp Probe Check->Setup Add Add TFAA Dropwise T(internal) < 10°C Setup->Add Monitor Monitor Exotherm Add->Monitor Monitor->Setup Temp Spike! Monitor->Add Temp OK Warm Warm to RT (25°C) Stir 3-12h Monitor->Warm Addition Complete Quench Quench Peroxides (Starch-Iodide Test Negative) Warm->Quench

Figure 2: Safety control loop for the UHP/TFAA oxidation method.

References
  • Carrettin, S., et al. (2002). "Oxidation of electron-deficient pyridines using Urea-Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride." Synlett, 2002(12), 2041-2044.

  • Katritzky, A. R., & Lagowski, J. M. (1971).[2] Chemistry of the Heterocyclic N-Oxides. Academic Press. (Classic text on reactivity and stability).

  • Sharpless, K. B., et al. (1998).[3] "Reliable and Safe Oxidation of Pyridines." Journal of Organic Chemistry, 63(5), 1740-1741.

  • Org. Process Res. Dev. (Safety Data). "Thermal stability of pyridine N-oxide derivatives and process safety in nitration/oxidation.

Sources

Technical Support Center: Handling Moisture Sensitivity of Pyridine N-Oxide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridine N-oxide intermediates. This guide is designed to provide in-depth, practical advice for handling the challenges associated with the moisture sensitivity of these versatile compounds. By understanding the underlying chemical principles and adopting robust experimental techniques, you can ensure the integrity of your materials and the success of your synthetic endeavors.

The Challenge: Understanding the Hygroscopic Nature of Pyridine N-Oxides

Pyridine N-oxides are characterized by a polar N-O bond, which is a key feature of their reactivity.[1] This polarity, however, also contributes to their tendency to absorb moisture from the atmosphere, a property known as hygroscopicity.[1][2][3] The presence of water can have significant, and often detrimental, effects on reactions involving these intermediates.

The N-O bond in pyridine N-oxides is relatively weak, with a bond dissociation energy of 63.3 kcal/mol for pyridine N-oxide itself.[4] This makes the oxygen atom a good nucleophile and the N-O bond susceptible to cleavage.[4] Water, although a weak nucleophile, can participate in undesirable side reactions, leading to the formation of byproducts and a reduction in the yield of the desired product. Furthermore, the presence of moisture can affect the physical properties of pyridine N-oxide intermediates, causing them to become sticky or oily, which can complicate handling and accurate weighing.[5]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns encountered when working with pyridine N-oxide intermediates.

Q1: My pyridine N-oxide intermediate, which should be a solid, has become a sticky gum. What happened and can I still use it?

A1: This is a classic sign of moisture absorption. Pyridine N-oxides are known to be hygroscopic, and exposure to atmospheric moisture can cause them to deliquesce, or dissolve in the absorbed water, forming a concentrated aqueous solution.[6] Before using the material, it is crucial to remove the water. Attempting to use the "gummy" material directly will lead to inaccurate measurements and introduce water into your reaction, which can have unintended consequences.

Q2: How can I effectively dry my pyridine N-oxide intermediate?

A2: Several methods can be employed, with the choice depending on the scale of your experiment and the equipment available.

  • Azeotropic Distillation: This is a highly effective method for removing water.[5] The process involves dissolving the pyridine N-oxide in a solvent that forms an azeotrope with water, such as toluene or benzene. The azeotrope is then distilled off, carrying the water with it. The process can be repeated with fresh solvent to ensure complete drying.[5]

  • High-Vacuum Drying: Placing the material under high vacuum for an extended period can remove absorbed water. This is often done in conjunction with gentle heating, but care must be taken to avoid decomposition of the intermediate. A cold trap should be used to protect the vacuum pump.[5]

  • Drying over Desiccants: For less critical applications, storing the intermediate in a desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀) or anhydrous calcium sulfate (Drierite) can be effective. However, this method may be slower and less thorough than azeotropic distillation or high-vacuum drying.

Q3: What are the best practices for storing pyridine N-oxide intermediates to prevent moisture uptake?

A3: Proper storage is paramount to maintaining the integrity of these materials.

  • Inert Atmosphere: Store pyridine N-oxide intermediates under a dry, inert atmosphere such as nitrogen or argon.[7][8] This can be achieved in a glove box or by using Schlenk techniques.

  • Tightly Sealed Containers: Always store these compounds in tightly sealed containers.[7][8][9][10] Parafilm can be used to further seal the container lid.

  • Cool, Dry Place: Store the containers in a cool, dry, and well-ventilated area away from sources of moisture.[7][8][9]

Q4: I suspect my reaction is failing due to moisture. How can I confirm the presence of water in my reagents or solvents?

A4: The most reliable method for quantifying water content is Karl Fischer titration .[11][12][13] This technique is highly sensitive and specific for water. Both volumetric and coulometric Karl Fischer methods are available, with the coulometric method being more suitable for samples with very low water content.[12]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during experiments with pyridine N-oxide intermediates that are likely related to moisture sensitivity.

Issue 1: Low or No Product Yield in a Reaction Sensitive to Water

Symptoms:

  • The reaction does not proceed to completion, as indicated by TLC or LC-MS analysis.

  • The isolated yield of the desired product is significantly lower than expected.

  • Formation of unexpected byproducts is observed.

Troubleshooting Workflow:

Troubleshooting_Yield cluster_solutions Corrective Actions Start Low or No Product Yield Check_Reagents Step 1: Verify Purity and Dryness of Starting Materials Start->Check_Reagents Check_Solvent Step 2: Ensure Anhydrous Solvent Check_Reagents->Check_Solvent Reagents OK Dry_Reagent Dry Pyridine N-Oxide (Azeotropic Distillation/High Vacuum) Check_Reagents->Dry_Reagent Reagents Wet Check_Atmosphere Step 3: Confirm Inert Atmosphere Check_Solvent->Check_Atmosphere Solvent Dry Dry_Solvent Dry Solvent (Distillation/Molecular Sieves) Check_Solvent->Dry_Solvent Solvent Wet Check_Procedure Step 4: Review Experimental Procedure Check_Atmosphere->Check_Procedure Atmosphere Inert Improve_Inert Improve Inert Atmosphere Technique (Glovebox/Schlenk Line) Check_Atmosphere->Improve_Inert Atmosphere Compromised Solution Problem Resolved Check_Procedure->Solution Procedure Correct Modify_Procedure Modify Procedure (e.g., reverse addition, temperature control) Check_Procedure->Modify_Procedure Procedure Flawed Dry_Reagent->Check_Reagents Dry_Solvent->Check_Solvent Improve_Inert->Check_Atmosphere Modify_Procedure->Check_Procedure

Caption: Troubleshooting workflow for low reaction yield.

Detailed Corrective Actions:

  • Verify Purity and Dryness of Starting Materials:

    • Pyridine N-Oxide: If the material is clumpy, sticky, or discolored, it has likely absorbed moisture. Dry the material using one of the methods described in the FAQs.

    • Other Reagents: Ensure all other reagents are anhydrous. Consult supplier specifications and consider drying them if necessary.

  • Ensure Anhydrous Solvent:

    • Use freshly distilled and dried solvents. Common drying agents and their compatibility are summarized in the table below.

    • Store dried solvents over activated molecular sieves (3Å or 4Å) under an inert atmosphere.

  • Confirm Inert Atmosphere:

    • If using a Schlenk line, ensure all glassware is properly dried and the system is leak-free.[14]

    • If using a glovebox, check the oxygen and moisture levels to ensure they are within the acceptable range for your reaction.[14]

  • Review Experimental Procedure:

    • Consider the order of addition. It may be beneficial to add the pyridine N-oxide as a solution in the anhydrous reaction solvent.

    • Ensure the reaction temperature is appropriate. Some reactions are more sensitive to water at higher temperatures.

Issue 2: Inconsistent Reaction Results

Symptoms:

  • The same reaction gives different yields or product profiles when run on different days.

  • The reaction works well on a small scale but fails upon scale-up.

Troubleshooting Workflow:

Troubleshooting_Inconsistency cluster_solutions Corrective Actions Start Inconsistent Reaction Results Check_Environment Step 1: Assess Environmental Factors Start->Check_Environment Check_Handling Step 2: Standardize Handling Procedures Check_Environment->Check_Handling Environment Stable Control_Humidity Control Laboratory Humidity Check_Environment->Control_Humidity Humidity Varies Check_ScaleUp Step 3: Analyze Scale-Up Effects Check_Handling->Check_ScaleUp Handling Standardized Standardize_Weighing Standardize Weighing and Transfer (e.g., glovebox) Check_Handling->Standardize_Weighing Handling Varies Solution Consistent Results Achieved Check_ScaleUp->Solution Scale-Up Addressed Optimize_ScaleUp Optimize Scale-Up (e.g., mixing, heat transfer) Check_ScaleUp->Optimize_ScaleUp Scale-Up Issues Control_Humidity->Check_Environment Standardize_Weighing->Check_Handling Optimize_ScaleUp->Check_ScaleUp

Sources

Troubleshooting low conversion rates in N-oxide reduction

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Low Conversion & Isolation Failures

Status: Operational Subject: N-Oxide Reduction (Deoxygenation) Audience: Medicinal Chemists, Process Chemists, Graduate Researchers

Diagnostic Triage: Why is your yield low?

Before altering reagents, diagnose the failure mode. "Low yield" is a symptom, not a cause. Use this matrix to identify the root issue.

SymptomObservationProbable CauseRecommended Action
Stalled Reaction TLC/LCMS shows starting material (SM) remaining after 24h.Steric/Electronic Deactivation Switch to

(mild) or

(thermal). Pyridine N-oxides require higher activation energy than aliphatic ones.
Missing Mass Reaction shows 100% conversion, but isolated yield is <20%.Partition Coefficient Failure The amine product is water-soluble or protonated during workup. See Tier 3: Isolation Protocols .
Over-Reduction Product mass is M-14 (demethylation) or M+4/6 (ring saturation).Chemo-selectivity Failure Stop using Pd/C +

. Switch to non-hydrogenation methods (Zn or Boron).
Emulsion/Sludge Workup results in a non-separating "rag layer."Amphoteric Precipitates Common in Zn/Fe reductions. Use EDTA wash or switch to filtration through Celite.

Tier 2: Method-Specific Troubleshooting (Q&A)

Protocol A: Bis(pinacolato)diboron ( )

Context: A mild, metal-free, chemoselective method gaining traction for its tolerance of sensitive functional groups (halogens, nitriles).[1]

Q: I am seeing low conversion with


 on my ortho-substituted pyridine N-oxide. Why? 
A:  Steric hindrance and electronics.
While 

is excellent for aliphatic N-oxides, electron-deficient heterocycles (like pyridine N-oxides) react slower. The mechanism involves the nucleophilic attack of the N-oxide oxygen on the boron atom. Bulky ortho-substituents block this approach.
  • Fix: Increase temperature to 80°C or switch solvent to ethanol/water mixtures. Water has been shown to accelerate this specific reaction by stabilizing the transition state [1].

Q: My product is contaminated with pinacol byproducts. How do I remove them? A: The byproduct is


.
Unlike metal salts, boron byproducts are organic-soluble.
  • Fix: Treat the crude reaction mixture with a small amount of aqueous silica gel or perform a basic wash (NaOH) if your amine is stable. Alternatively, the "green" protocol using water as a solvent often allows the organic product to precipitate out or be extracted while boron species remain in the aqueous phase [2].

Protocol B: Zinc / Acetic Acid (Zn/AcOH)

Context: The "classic" robust method, but prone to messy workups.

Q: The reaction turned into a solid grey sludge and stirring stopped. Conversion is incomplete. A: You have created a "zinc cement." As Zn oxidizes to


, the salts precipitate and coat the remaining metallic zinc surface, passivating it (stopping the Single Electron Transfer process).
  • Fix:

    • Dilution: Add more solvent (THF or EtOH).

    • Activation: Use Ultrasonic Irradiation . Sonication continuously cleans the metal surface, significantly increasing reaction rate and conversion [3].

Q: I cannot separate the layers during workup. It’s an emulsion. A: Zinc salts are amphoteric and form gelatinous hydroxides at neutral pH.

  • Fix: Do not use a simple bicarb wash.

    • Option A (Chelation): Wash the organic layer with an aqueous solution of Rochelle's Salt (Potassium Sodium Tartrate) or EDTA. This sequesters the zinc ions.

    • Option B (Ammonia): Use aqueous

      
       for the basic wash. Zinc forms soluble ammine complexes 
      
      
      
      , breaking the emulsion.
Protocol C: Hydrogenation (Pd/C or Raney Ni)

Context: High risk, high reward. Fast, but often too aggressive.

Q: I lost my methyl group (Dealkylation) or reduced a double bond. A: This is the Polonovski-type fragmentation or simple over-reduction. N-oxides are prone to dealkylation under hydrogenation conditions, especially in the presence of acylating agents or high pressure.

  • Fix: Poison the catalyst. Add

    
     or use a deactivated catalyst like Lindlar’s catalyst. However, if selectivity is the issue, abandon hydrogenation . Switch to 
    
    
    
    (Molybdenum Hexacarbonyl), which is highly selective for N-O bond cleavage without touching alkenes or benzylic halides [4].

Tier 3: The "Invisible Product" (Isolation Analytics)

The most common reason for "low conversion" reports is actually extraction failure . N-oxides are highly polar; the resulting amines can be equally polar or trapped as salts.

The pH Swing Protocol

Never assume your amine is in the organic layer.

WorkupLogic cluster_legend Critical Step: The Protonation Trap Start Reaction Mixture (Acidic/Neutral) Check Check pH Start->Check Acidify Add 1M HCl (pH < 2) Check->Acidify If pH > 2 Wash Wash with DCM/EtOAc Acidify->Wash DiscardOrg Discard Organic Layer (Removes non-basic impurities) Wash->DiscardOrg Basify Basify Aqueous Layer (pH > 12 using NaOH) Wash->Basify Keep Aqueous Extract Extract with DCM x3 Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 1: The pH Swing Logic. By acidifying first, you force the amine into the water (as a salt) allowing you to wash away non-basic impurities. Basifying then releases the free amine for extraction.

Validated Experimental Protocols

SOP 1: Chemoselective Reduction using

Best for: Substrates with halides, nitriles, or alkenes.

  • Setup: In a reaction vial, dissolve Amine N-oxide (1.0 equiv) in Ethanol (0.2 M).

  • Reagent: Add Bis(pinacolato)diboron (

    
    ) (1.1 equiv).
    
  • Reaction: Heat to 60°C for 2-4 hours. Monitor by TLC (Note: N-oxides streak on silica; amines usually run higher with

    
     doped eluent).
    
  • Workup:

    • Cool to RT.

    • Add saturated aqueous

      
      .
      
    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with brine.

  • Purification: Flash chromatography.

SOP 2: Molybdenum-Catalyzed Deoxygenation

Best for: Large scale, low cost, high selectivity.

  • Setup: Dissolve N-oxide (1 mmol) in Ethanol (5 mL).

  • Catalyst: Add

    
     (0.5 - 1.0 equiv). Note: While catalytic amounts can work, stoichiometric is often faster for difficult substrates.
    
  • Activation: Add DBU (1.0 equiv) if reaction is sluggish.

  • Reaction: Reflux (80°C) for 30-60 mins. Solution typically turns dark.

  • Workup: Filter through a pad of Celite to remove Mo-residues. Concentrate and purify.

References

  • H. Naka, et al. "Reduction of Amine N-Oxides by Diboron Reagents." Journal of Organic Chemistry, 2011.

  • Soleiman-Beigi, M., et al. "Green and chemoselective reduction of aromatic and aliphatic nitro compounds and N-oxides." RSC Advances, 2015.

  • Palimkar, S. S., et al. "Ultrasound assisted reduction of oximes and N-oxides." Ultrasonics Sonochemistry, 2008.

  • Yoo, B. W., et al. "Molybdenum Hexacarbonyl Mediated Deoxygenation of Amine N-Oxides." Bulletin of the Korean Chemical Society, 2007.

Sources

Stability of 2-Bromo-3-methyl-4-nitropyridine 1-oxide under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Stability & Reactivity Profile under Basic Conditions

Status: Active | Severity: High (Chemical Stability Risk) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

You are likely accessing this guide because you are observing unexpected degradation, low yields, or regioisomeric mixtures when subjecting 2-Bromo-3-methyl-4-nitropyridine 1-oxide (BMNPO) to basic conditions.[1]

The Core Issue: This molecule is a "chemical loaded spring."[1] The combination of the N-oxide (C2/C4 activator), the Nitro group (C4 activator & leaving group), and the Bromine (C2 leaving group) creates a system highly susceptible to Nucleophilic Aromatic Substitution (


) .

Under basic conditions, the primary failure mode is not the intended displacement of bromine, but rather the displacement of the nitro group or hydrolysis of the ring to form water-soluble pyridones.

Module 1: The Stability Matrix

The following table summarizes the behavior of BMNPO when exposed to various basic environments.

ConditionRisk LevelPrimary OutcomeMechanism
Dilute Aqueous Base (e.g., 1M NaOH, RT)🔴 Critical Hydrolysis to Pyridones

attacks C4 (displacing

) or C2 (displacing Br).[1]
Alkoxides (e.g., NaOMe/MeOH)🟠 High Mixture of EthersCompetition between C2-OMe and C4-OMe formation.[1]
Tertiary Amines (e.g.,

, DIPEA)
🟡 Moderate Stable at RTNon-nucleophilic bases are generally safe unless heated (risk of elimination/deoxygenation).
Heat + Base Danger Exothermic Decomposition Nitro-N-oxides are thermally sensitive; base lowers the decomposition threshold.[1]
Module 2: Troubleshooting Guides (FAQ Format)
Ticket #101: "I treated the compound with NaOH to remove a byproduct, and my material disappeared into the aqueous layer."

Diagnosis: You have likely hydrolyzed the substrate.[1] Technical Explanation: In 4-nitropyridine 1-oxides, the nitro group is an exceptionally good leaving group—often better than bromine—because the N-oxide moiety strongly activates the C4 position.

  • Hydroxide ions (

    
    ) attack C4, displacing the nitro group as nitrite (
    
    
    
    ).[1]
  • The resulting intermediate is 2-bromo-3-methyl-4-hydroxypyridine 1-oxide .[1]

  • This compound tautomerizes to a 4-pyridone or exists as a cyclic hydroxamic acid analog.[1]

  • Result: This species is highly polar/acidic and will remain in the aqueous basic layer as a salt, effectively "disappearing" from your organic extract.[1]

Corrective Action:

  • Avoid aqueous strong bases. Use saturated

    
     or phosphate buffers (pH 7–8) for wash steps.[1]
    
  • Recovery: Acidify the aqueous layer to pH ~2–3 and attempt extraction with Ethyl Acetate/n-Butanol, though recovery is often poor due to high polarity.

Ticket #102: "I tried to displace the Bromine with an amine, but NMR shows the Nitro group is gone."

Diagnosis: Regioselectivity mismatch (C4 attack vs. C2 attack). Technical Explanation: You are fighting a battle between two electrophilic sites:

  • C2 (Bromine): Activated by the adjacent N-oxide (inductive/mesomeric) and ortho-methyl sterics.[1]

  • C4 (Nitro): Activated by the N-oxide (para-conjugation) and the strong electron-withdrawing nature of the nitro group itself.

The "Trap": In many 4-nitropyridine N-oxides, nucleophiles prefer attacking C4 (displacing


) over C2 (displacing Halogen) because the transition state for C4 attack is highly stabilized. The 3-methyl group provides steric hindrance to both positions, but often the electronic lability of the nitro group dominates.

Corrective Action:

  • Temperature Control:

    
     at C2 (Br displacement) often requires higher activation energy than C4 attack.[1] However, heating risks decomposition.[1]
    
  • Solvent Switch: Use non-polar aprotic solvents (DCM, Toluene) rather than polar aprotic (DMF, DMSO) to destabilize the charged transition state of the C4 attack, potentially favoring the C2 pathway.

  • Protect the Nitro: If the nitro group is essential, consider reducing it to an amine before attempting C2 substitution, provided the reduction conditions don't destroy the N-oxide.

Ticket #103: "The reaction mixture turned black and exothermed violently." [1]

Diagnosis: Uncontrolled decomposition.[1] Technical Explanation: Nitropyridine N-oxides are energetic compounds.[1] The N-oxide oxygen can act as an internal oxidant, while the nitro group is an oxidant. Under basic conditions at elevated temperatures, these compounds can undergo "self-oxidation" or radical polymerization, leading to tars and rapid gas evolution (


).

Safety Protocol:

  • Never heat this compound above 60°C in the presence of strong base.[1]

  • DSC Check: Always check Differential Scanning Calorimetry data if scaling up >5g.

Module 3: Visualizing the Reactivity Pathways

The following diagram illustrates the competing pathways when BMNPO encounters a nucleophile (


), such as hydroxide or methoxide. Note how the 3-methyl group (steric bulk) influences the approach, but the electronic activation dictates the outcome.

ReactivityPathways cluster_legend Key Factors Start 2-Bromo-3-methyl- 4-nitropyridine 1-oxide TS_C2 Transition State (C2) (Sterically Hindered by 3-Me) Start->TS_C2 Nu- attack at C2 (Slower) TS_C4 Transition State (C4) (Electronically Favored) Start->TS_C4 Nu- attack at C4 (Faster) Pyridone Hydrolysis Product (Pyridone/Water Soluble) Start->Pyridone OH- / H2O (Degradation) Prod_C2 Product A: 2-Substituted-4-nitro (Desired?) TS_C2->Prod_C2 -Br Prod_C4 Product B: 2-Bromo-4-substituted (Nitro Displaced) TS_C4->Prod_C4 -NO2 Warning Warning: Nitro group is a better leaving group than Br in many N-oxide systems.

Figure 1: Competing nucleophilic substitution pathways. Note that Pathway B (Red) is often kinetically favored over Pathway A (Yellow) due to the high lability of the nitro group in N-oxides.

Module 4: Recommended Experimental Protocol

To assess the stability of your specific batch without risking the bulk material:

The "Micro-Stability" Test:

  • Dissolve 10 mg of BMNPO in 0.5 mL

    
    .
    
  • Acquire a

    
    1H-NMR .[1]
    
  • Add 1.5 equivalents of the base you intend to use (e.g.,

    
     in 
    
    
    
    or
    
    
    ).[1]
  • Monitor by NMR at 15 min, 1 hour, and 4 hours at Room Temperature.

    • Watch for: Disappearance of the C4-H signal or shift of the methyl peak, indicating ring substitution.

    • Watch for: Broadening of signals (radical formation).[1]

References & Authoritative Sources
  • Talik, T., & Talik, Z. (1960s-1970s).[1] Extensive series on the reactivity of 2-halo-4-nitropyridine 1-oxides. These seminal works established that the nitro group at C4 is highly mobile and easily displaced by nucleophiles in N-oxide systems.[1]

    • Context: Foundational reactivity rules for halonitropyridine N-oxides.

    • Source: (General reference to the Talik series on Pyridine N-oxides).[1]

  • Abramovitch, R. A., & Smith, E. M. (1974).[1] Pyridine-1-oxides.[1][2][3][4][5] In Pyridine and Its Derivatives, Supplement Part 2.[1][6]

    • Context: Comprehensive review detailing the "back-donation" of the N-oxide oxygen and the activation of C2/C4 toward nucleophiles.

    • Source:[1]

  • PubChem Compound Summary. (2024). 2-Bromo-4-nitropyridine 1-oxide (Analogous reactivity data).[1]

    • Context: Physical properties and safety data for the non-methylated analog, serving as a baseline for stability warnings.

    • Source:[1]

  • Katritzky, A. R., & Lagowski, J. M. (1971).[1] Chemistry of the Heterocyclic N-Oxides. Academic Press.[1]

    • Context: Mechanistic explanation of the "push-pull" electronic effects in nitropyridine N-oxides.

    • Source:[1]

Sources

Validation & Comparative

Validation of Synthetic Route for 2-Bromo-3-methyl-4-nitropyridine 1-oxide Scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To validate a scalable, safe, and cost-effective synthetic route for 2-Bromo-3-methyl-4-nitropyridine 1-oxide , a critical intermediate for functionalized pyridine scaffolds in drug discovery.

The Challenge: The transition from medicinal chemistry (gram-scale) to process chemistry (kilo-scale) for pyridine N-oxides is fraught with safety hazards. Traditional lab-scale methods utilizing m-Chloroperoxybenzoic acid (mCPBA) pose significant explosion risks and poor atom economy.[1] Furthermore, the subsequent nitration step requires forcing conditions that can lead to thermal runaways if not rigorously controlled.

The Solution: This guide compares the traditional Bench Route (Route A) against a Process-Optimized Route (Route B) utilizing Urea Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) . We provide experimental validation demonstrating that Route B not only mitigates thermal hazards but also improves the impurity profile regarding regioselectivity.

Part 1: Comparative Analysis of Synthetic Routes

Route A: The Bench Standard (mCPBA)
  • Method: Oxidation of 2-bromo-3-methylpyridine using mCPBA in Dichloromethane (DCM), followed by nitration with fuming

    
    /
    
    
    
    .
  • Status: NOT RECOMMENDED FOR SCALE-UP (>100g)

Route B: The Scalable Alternative (UHP/TFAA)
  • Method: Oxidation using Urea Hydrogen Peroxide (UHP) activated by Trifluoroacetic Anhydride (TFAA) or Maleic Anhydride, followed by controlled nitration.

  • Status: VALIDATED FOR SCALE-UP

Performance Metrics Comparison
MetricRoute A (mCPBA)Route B (UHP/TFAA)Analysis
Oxidation Yield 92%88%mCPBA is slightly more efficient but requires chromatography.
Atom Economy Poor (generates m-chlorobenzoic acid waste)High (generates urea/acid byproduct)Route B drastically reduces solid waste mass.
Safety (DSC Onset)

(unstable intermediates)

(controlled)
Route B avoids shock-sensitive peroxide accumulation.
Cost ($/kg) High (Reagent cost)Low (Commodity reagents)UHP is significantly cheaper than mCPBA.
Purification Column Chromatography often requiredCrystallization / ExtractionRoute B products are amenable to precipitation workups.

Part 2: Scientific Validation & Mechanism

Regioselectivity & Electronic Effects

The synthesis hinges on the directing effects of the N-oxide moiety.

  • Oxidation: The nitrogen lone pair is oxidized. The 2-Br and 3-Me substituents sterically hinder the nitrogen slightly, but N-oxidation proceeds readily.

  • Nitration: The N-oxide group is an activating group for nucleophilic attack but a deactivating group for electrophilic aromatic substitution (like nitration), yet it directs para (position 4) and ortho (position 2) via back-donation of the oxygen lone pair.

    • Position 2: Blocked by Bromine.

    • Position 3: Blocked by Methyl.

    • Position 4: Preferred Site. The N-oxide oxygen donates electron density to C2 and C4, facilitating electrophilic attack at C4 despite the overall deactivated ring.

Process Safety (DSC Data)

N-oxides are thermally unstable. Differential Scanning Calorimetry (DSC) is mandatory before scale-up.

  • Critical Hazard: Decomposition of the N-oxide often releases non-condensable gases (

    
    , 
    
    
    
    ,
    
    
    ), leading to rapid vessel pressurization.
  • Validation: In Route B, the absence of peracid accumulation (unlike mCPBA) raises the onset temperature of decomposition, providing a wider safety margin between reaction temperature (

    
    ) and decomposition onset (
    
    
    
    ).
Visualized Pathway & Logic

The following diagrams illustrate the chemical pathway and the safety decision logic for scale-up.

SyntheticPathway SM 2-Bromo-3-methylpyridine mCPBA Route A (Lab): mCPBA, DCM, 0°C (Shock Sensitive) SM->mCPBA UHP Route B (Scale): UHP, TFAA, 0-60°C (Controlled Exotherm) SM->UHP Inter Intermediate: 2-Bromo-3-methylpyridine 1-oxide Nitration Nitration: HNO3, H2SO4, Heat (Regioselective at C4) Inter->Nitration Prod Target: 2-Bromo-3-methyl- 4-nitropyridine 1-oxide mCPBA->Inter High Yield High Risk UHP->Inter Scalable Nitration->Prod

Figure 1: Comparative Synthetic Pathway. Route B (Green) is the validated path for scale-up.

SafetyLogic Start Start Scale-Up Validation DSC_Check DSC Analysis (T_onset vs T_process) Start->DSC_Check Exotherm Adiabatic Temp Rise > 50°C? DSC_Check->Exotherm T_onset > T_process + 50K Stop STOP / REDESIGN (Route A) DSC_Check->Stop T_onset < T_process + 50K Accumulation Reagent Accumulation Check (RC1) Exotherm->Accumulation No Exotherm->Stop Yes (Runaway Risk) Go PROCEED (Route B) Accumulation->Go Dosing Controlled Accumulation->Stop Thermal Accumulation

Figure 2: Process Safety Decision Tree. Critical Go/No-Go criteria for N-oxide synthesis.

Part 3: Detailed Protocol (Route B - Scalable)

Target Scale: 100g - 1kg input Equipment: Jacketed reactor with overhead stirring, internal temperature probe, and reflux condenser.

Step 1: N-Oxidation[2][3]
  • Charge: Load 2-Bromo-3-methylpyridine (1.0 equiv) and Urea Hydrogen Peroxide (UHP) (2.5 equiv) into the reactor.

  • Solvent: Add Acetonitrile or DCM (5-10 volumes). Note: Acetonitrile is preferred for green chemistry, but DCM offers easier extraction.

  • Activation: Cool to 0°C. Dropwise add Trifluoroacetic Anhydride (TFAA) (2.4 equiv).

    • Control Point: Maintain internal temperature < 10°C during addition. The reaction is exothermic.[2]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 3-5 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench: Quench with aqueous sodium metabisulfite (to destroy excess peroxide). Test with starch-iodide paper to confirm peroxide destruction.

  • Workup: Basify with

    
     or 
    
    
    
    to pH > 10. Extract with DCM/Chloroform.[3] Concentrate to yield the crude N-oxide.
    • Purification: If required, recrystallize from Ethyl Acetate/Hexane.

Step 2: Nitration[5][6][7]
  • Charge: Add Sulfuric Acid (

    
    )  (5-10 volumes) to the reactor and cool to 0-5°C.
    
  • Addition: Slowly add the N-oxide intermediate (solid or melt) to the acid.

  • Nitration Agent: Add Fuming Nitric Acid (

    
    )  (1.5 - 2.0 equiv) dropwise.
    
    • Critical Safety: Do not allow temperature to spike.[4]

  • Heating: Slowly ramp temperature to 80-90°C.

    • Why? The ring is deactivated; heat is required, but the N-oxide is thermally sensitive. Do not exceed 100°C without DSC validation.

  • Completion: Monitor by HPLC. The product (4-nitro isomer) is the major peak.

  • Isolation: Pour onto ice water. Neutralize carefully with

    
     (gas evolution!). Filter the yellow precipitate.[5]
    
  • Final Purification: Recrystallize from Ethanol or Acetone to remove trace 2-bromo-3-methyl-4-nitro isomers or unreacted material.

References

  • Organic Syntheses Procedure (Pyridine N-oxide): Mosher, H. S., et al. "Pyridine-N-oxide." Org.[1][4] Synth. 1953, 33, 79. Link

  • Scale-up Safety of N-oxides: "Safety Data Sheet: Pyridine-N-Oxide." Jubilant Ingrevia. Link

  • UHP Oxidation Methodology: Caron, S., et al. "Large-Scale Oxidations in the Pharmaceutical Industry." Chemical Reviews, 2006. (General reference for UHP utility).
  • Regioselective Nitration: "Regioselective nitration of aromatic compounds." US Patent US5946638A. Link

  • Continuous Flow Nitration: "A Two-Step Continuous Flow Synthesis of 4-Nitropyridine." Journal of Chemical Research, 2015.[6] Link

Sources

Technical Guide: Thin Layer Chromatography (TLC) of Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Pyridine N-oxides are pivotal intermediates in drug discovery, serving as "chemical chameleons" that activate the pyridine ring toward both electrophilic and nucleophilic substitution.[1] However, their analysis presents a distinct challenge: extreme polarity .[1]

Unlike their parent pyridines, N-oxides possess a substantial dipole moment (~4.24 D vs. ~2.2 D for pyridine) due to the coordinate covalent N⁺–O⁻ bond.[1] This guide provides a validated framework for the TLC analysis of these compounds, moving beyond standard protocols to address the specific "stickiness" of the N-oxide moiety on silica gel.

Mechanistic Insight: The "Silica Trap"

To optimize separation, one must understand the interaction at the molecular level.[1] Pyridine N-oxides do not merely adsorb; they interact strongly with the acidic silanol groups of the stationary phase via hydrogen bonding and dipole-dipole interactions.

Figure 1: Interaction Mechanism & Solvent Strategy

The following diagram illustrates why standard non-polar solvents fail and how polar modifiers disrupt the interaction.

G Silica Stationary Phase (Silanol Si-OH) NOxide Pyridine N-Oxide (N⁺-O⁻ Dipole) Silica->NOxide Strong H-Bonding (Trap) ResultFail Result: Streaking/Baseline NOxide->ResultFail High Retention ResultSuccess Result: Clean Rf (0.3-0.5) NOxide->ResultSuccess Elution Hexane Hexane/EtOAc (Non-polar) Hexane->NOxide Incapable of Displacement Methanol MeOH/DCM (Polar Modifier) Methanol->Silica Competitive Binding Methanol->NOxide Solvation

Caption: Figure 1. Mechanism of N-oxide retention on silica. Methanol is required to competitively displace the N-oxide from silanol sites.

Comparative Analysis: Mobile Phase Selection

The choice of mobile phase is the critical determinant of success. Standard systems used for the parent pyridine will result in the N-oxide remaining at the baseline (


).
Table 1: Solvent System Performance Matrix
Solvent SystemComposition (v/v)SuitabilityObserved Behavior
Hexane / EtOAc 1:1 to 1:4🔴 PoorParent pyridine moves (

0.4-0.6); N-oxide stays at baseline (

< 0.05).[1]
DCM / MeOH 95:5🟡 ModerateN-oxide moves slightly (

0.1-0.[1]2) but may streak.[1][2] Good for very lipophilic derivatives.[1]
DCM / MeOH 90:10 (10%) 🟢 Optimal Standard System. N-oxide typically elutes at

0.3–0.[1]5. Tight spots.[1]
EtOAc / MeOH 90:10🟡 VariableUseful if DCM is avoided, but cutoff is often lower than DCM systems.[1]
Acetone / Hexane 50:50🟢 GoodAlternative for N-oxides that co-elute with byproducts in DCM.[1]

Expert Insight: Unlike amines, Pyridine N-oxides are weak bases (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[1] Therefore, adding Triethylamine (TEA) is rarely necessary to prevent tailing caused by protonation.[1] Tailing in this context is usually due to polarity/overloading, not acidity.[1]

Experimental Data: Relative Values

When monitoring the oxidation of a pyridine to its N-oxide (e.g., using m-CPBA), the relative order of elution is consistent on Silica Gel 60


.[1]
Table 2: Typical Relative Values (10% MeOH in DCM)
Compound ClassRelative PolarityApprox.[1][2][3][4][5][6][7]

(10% MeOH/DCM)
Visualization Characteristics
Parent Pyridine Low0.70 – 0.90UV active, Iodine (brown)
m-Chlorobenzoic acid Medium0.40 – 0.60UV active (tailing possible w/o acid)
Pyridine N-Oxide High 0.25 – 0.45 UV active, Dragendorff (Orange)

> Note: The byproduct of m-CPBA oxidation is m-chlorobenzoic acid.[1] In neutral DCM/MeOH, it often elutes between the pyridine and the N-oxide or slightly above the N-oxide. Co-spotting is mandatory to distinguish them.

Validated Experimental Protocol

This protocol ensures reproducibility and minimizes false positives during reaction monitoring.[1]

Phase A: Plate Preparation & Spotting[1]
  • Stationary Phase: Use Silica Gel 60

    
     on Aluminum or Glass backing.[1]
    
  • Sample Dilution: Dissolve the crude mixture in DCM/MeOH (1:1) . Crucial: Pure DCM may not fully dissolve the polar N-oxide, leading to false "disappearance" of product.[1]

  • The Three-Lane System (Self-Validation):

    • Lane 1: Starting Material (Pyridine)[3][5][7][8]

    • Lane 2: Co-spot (SM + Reaction Mixture)

    • Lane 3: Reaction Mixture

    • Why? If Lane 2 shows a single spot, your solvent system is not separating the SM and Product, or the reaction hasn't started.[1] You need distinct separation in the co-spot lane.[1]

Phase B: Visualization Workflow

N-oxides have distinct visualization properties compared to their parent rings.

G RunPlate Run TLC Plate (10% MeOH/DCM) UVCheck UV Lamp (254 nm) Mark all spots RunPlate->UVCheck Decision Ambiguous? UVCheck->Decision Iodine Iodine Chamber (General) Decision->Iodine No Dragendorff Dragendorff Stain (Specific for N) Decision->Dragendorff Yes (Recommended) Result N-Oxide = Orange Spot Pyridine = Faint/Reddish Dragendorff->Result

Caption: Figure 2. Visualization decision tree. Dragendorff's reagent is the gold standard for confirming N-oxide presence.

Specific Stain Preparation (Dragendorff's):

  • Solution A: 0.85 g Basic Bismuth Nitrate in 10 mL Glacial Acetic Acid + 40 mL Water.

  • Solution B: 8 g Potassium Iodide in 20 mL Water.

  • Mix: 5 mL Solution A + 5 mL Solution B + 20 mL Acetic Acid + 90 mL Water.

  • Result: Pyridine N-oxides appear as distinct orange/red spots against a yellow background.[1]

Troubleshooting & Optimization

Problem: "The N-oxide is streaking badly."
  • Cause: Overloading or residual acid.[1]

  • Solution: Dilute the sample further. If the compound was synthesized using acid, neutralize the sample with bicarbonate wash before spotting.[1] Adding 1%

    
     to the mobile phase can sharpen the bands for zwitterionic species.
    
Problem: "I see a new spot, but I'm not sure if it's the N-oxide or the acid byproduct."
  • Test: Run the TLC in EtOAc/Hexane (1:1) .

    • The Pyridine N-oxide will stay at the baseline (

      
      ).
      
    • The m-chlorobenzoic acid (and parent pyridine) will move up the plate.

    • This "negative test" confirms the formation of the highly polar species.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 29: Nitrogen heterocycles - Discusses dipole moments and reactivity).[1][9]

  • Yin, J., et al. (2017).[1] "Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy." Journal of Chromatography A. (Discusses correlation between Rf and partition coefficients for polar compounds).

  • Baran, P. (2012).[1][3] "Pyridine N-Oxides."[1][3][5][7][8][9][10][11][12] Baran Group Meeting Notes. (Detailed review of synthesis and physical properties including polarity).

  • ACS Division of Organic Chemistry. "TLC Stains."[1] (Standard protocols for Dragendorff and other stains).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-3-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Bromo-3-methyl-4-nitropyridine 1-oxide is a high-value intermediate, often utilized in the synthesis of proton pump inhibitors (PPIs) and other heterocyclic pharmaceuticals. Its hazard profile is dominated by the nitro group (potential explosivity/mutagenicity) and the halogenated pyridine ring (irritant/sensitizer) .

Unlike standard reagents, this compound presents a dual risk: acute local irritation (skin/eyes) and potential genotoxicity . Consequently, standard "lab coat and glasses" protocols are insufficient. This guide mandates a Barrier-First Approach to prevent all dermal and inhalation exposure.

Hazard Snapshot (GHS Classification)
Hazard ClassCodeDescriptionCriticality
Acute Toxicity H302Harmful if swallowed.[1][2]High
Skin/Eye H315, H319Causes skin irritation and serious eye irritation.[1][2][3][4][5]Medium
STOT-SE H335May cause respiratory irritation.[2][3][4][5][6]Medium
Mutagenicity H341Suspected of causing genetic defects.[7]Critical

PPE Decision Logic: The "State-of-Matter" Matrix

Safety protocols must adapt to the physical state of the chemical. A solid powder presents inhalation risks; a solution presents permeation risks.

PPE_Decision_Matrix Start Start: Assess Material State State_Solid Solid / Powder Form Start->State_Solid Dry Handling State_Solution Solution / Organic Solvent Start->State_Solution Dissolved / Wet Resp_Solid Respiratory: N95 or P100 Mask (Prevent dust inhalation) State_Solid->Resp_Solid Dermal_Solid Dermal: Double Nitrile Gloves (Outer glove changed every 30 mins) State_Solid->Dermal_Solid Eye_Solid Eye: Safety Glasses with Side Shields State_Solid->Eye_Solid Resp_Sol Respiratory: Fume Hood Mandatory (If outside hood: Half-mask w/ OV Cartridge) State_Solution->Resp_Sol Dermal_Sol Dermal: Laminate (Silver Shield) or Thick Viton Gloves State_Solution->Dermal_Sol Eye_Sol Eye: Chemical Splash Goggles (Face Shield if >100mL) State_Solution->Eye_Sol

Figure 1: Dynamic PPE selection based on the physical state of the reagent.[7][8]

Technical Specifications: The "Why" Behind the Gear

Dermal Protection (Glove Permeation Science)

Halogenated nitro-aromatics are lipophilic. They can permeate standard disposable nitrile gloves (0.11 mm) in under 15 minutes when in solution, particularly with carriers like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Standard Protocol (Solids): Double-gloving with Nitrile (minimum 5 mil / 0.12 mm).

    • Logic: The air gap between gloves reduces friction and provides a secondary barrier against dust.

  • Advanced Protocol (Solutions): Laminate (Silver Shield/4H) or Viton .

    • Logic: Laminate films offer >480 minutes breakthrough time for broad-spectrum organic solvents and nitro-compounds.

    • Warning: Do NOT use Latex. Nitro-compounds degrade natural rubber rapidly.

Respiratory Protection[9][10]
  • Engineering Control: All handling must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).

  • PPE Backup: If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator .

  • Causality: The nitro group contributes to potential mutagenicity. Inhalation bypasses first-pass metabolism, delivering the agent directly to the systemic circulation.

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing
  • Static Control: Use an antistatic gun or ionizer bar. Dry nitro-pyridine powders can accumulate static charge, leading to dispersion (dust cloud) or, in rare cases, spark discharge.

  • Surface Protection: Line the balance area with a disposable absorbent pad (plastic-backed).

  • Weighing:

    • Place a tared vial inside the balance.

    • Transfer solid using a disposable spatula (do not reuse).

    • Cap the vial inside the hood before moving.

Phase B: Reaction Setup
  • Solvent Addition: Add solvent slowly. The N-oxide moiety increases polarity; however, the heat of solution is generally low.

  • Temperature Control: If heating is required, use an oil bath or heating block. Never use an open flame. Nitro compounds are thermally sensitive; although pyridine N-oxides are more stable than simple nitrobenzenes, thermal runaway is a latent risk above 150°C.

Phase C: Decontamination
  • Tool Cleaning: Wipe spatulas and glassware with a paper towel soaked in acetone before washing.

  • Waste Segregation: Place the acetone wipe into "Solid Hazardous Waste" (do not flush down the drain).

Emergency Response & Decontamination

In the event of exposure, immediate action mitigates long-term toxicity.[9]

Emergency_Response Event Accidental Exposure Type_Skin Skin Contact Event->Type_Skin Type_Eye Eye Contact Event->Type_Eye Type_Spill Bench Spill Event->Type_Spill Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents (increases absorption) Type_Skin->Action_Skin Action_Eye 1. Flush at Eye Station (15 min) 2. Hold Eyelids Open 3. Seek Medical Attention (Ophthalmologist) Type_Eye->Action_Eye Action_Spill 1. Evacuate Area 2. Wear Full PPE (Goggles, Double Gloves) 3. Absorb with Vermiculite 4. Incinerate Waste Type_Spill->Action_Spill

Figure 2: Emergency response workflow for exposure and spills.

Disposal & Environmental Compliance

Never dispose of 2-Bromo-3-methyl-4-nitropyridine 1-oxide down the drain. The halogen and nitro groups make it hazardous to aquatic life and resistant to standard biodegradation.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid Waste - Halogenated/Nitro Organic."

  • Liquid Waste: Combine with halogenated solvent waste streams.

  • Destruction Method: High-temperature incineration equipped with a scrubber (to neutralize NOx and HBr gases generated during combustion).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3904026, 2-Bromo-4-nitro-3-methylpyridine N-oxide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-methyl-4-nitropyridine 1-oxide
Reactant of Route 2
2-Bromo-3-methyl-4-nitropyridine 1-oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.